Cap-dependent endonuclease-IN-22
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C37H37ClF2N6O7S2 |
|---|---|
Molecular Weight |
815.3 g/mol |
IUPAC Name |
[2-[1-[[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9-oxo-12-sulfanylidene-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]ethoxycarbonyl-methylamino]-3-pyridinyl]methyl 2-(methylamino)acetate;hydrochloride |
InChI |
InChI=1S/C37H36F2N6O7S2.ClH/c1-21(52-37(48)42(3)35-22(7-6-13-41-35)18-50-30(46)17-40-2)51-34-27(53)12-14-44-33(34)36(47)43-15-16-49-19-29(43)45(44)32-23-10-11-26(38)31(39)25(23)20-54-28-9-5-4-8-24(28)32;/h4-14,21,29,32,40H,15-20H2,1-3H3;1H/t21?,29-,32+;/m1./s1 |
InChI Key |
OZAXQHOPBHUFJA-RNMIFVGVSA-N |
Isomeric SMILES |
CC(OC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=S)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(=O)N(C)C7=C(C=CC=N7)COC(=O)CNC.Cl |
Canonical SMILES |
CC(OC1=C2C(=O)N3CCOCC3N(N2C=CC1=S)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(=O)N(C)C7=C(C=CC=N7)COC(=O)CNC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Cap-Dependent Endonuclease in Viral Replication: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: For a significant number of negative-sense RNA viruses, the initiation of messenger RNA (mRNA) synthesis is not a de novo process but rather a sophisticated act of molecular theft from the host cell. This mechanism, known as "cap-snatching," is orchestrated by a viral cap-dependent endonuclease (CEN). This enzyme cleaves the 5' cap structure from host pre-mRNAs, generating a primer that is essential for the viral RNA-dependent RNA polymerase to begin transcription. This process is not only critical for viral protein translation but also serves as a mechanism for evading host innate immune responses. The viral-specific nature of the cap-dependent endonuclease, being essential for the virus and absent in humans, establishes it as a prime target for novel antiviral therapeutics. This guide provides an in-depth examination of the cap-snatching mechanism, the viruses that employ it, its function as a therapeutic target, and the experimental protocols used to study its activity.
The "Cap-Snatching" Mechanism
Cap-snatching is a multistep process fundamental to the transcription and replication of several segmented negative-sense RNA viruses, including influenza viruses, bunyaviruses, and arenaviruses.[1][2][3] The entire operation is carried out by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex in the case of influenza, composed of Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA) subunits.[4][5]
The process unfolds in three primary steps:
-
Host Cap Recognition and Binding: The viral RdRp complex targets a nascent host cell pre-mRNA. In influenza viruses, the PB2 subunit is responsible for recognizing and binding to the 7-methylguanylate (m⁷G) cap structure at the 5' end of the host transcript.[4][5][6]
-
Endonucleolytic Cleavage: Following cap binding, the endonuclease catalytic domain, located within the N-terminal region of the PA subunit in influenza viruses, cleaves the host pre-mRNA approximately 10 to 20 nucleotides downstream from the cap.[1][5][7] This cleavage is dependent on the presence of divalent metal cations, typically manganese (Mn²⁺), in the active site.[2][7]
-
Priming and Viral mRNA Synthesis: The resulting capped RNA fragment is directed into the catalytic core of the RdRp, located on the PB1 subunit.[5] This "snatched" cap fragment serves as a primer for the initiation of transcription using the negative-sense viral RNA (vRNA) as a template.[1][5] This results in a chimeric mRNA molecule, containing a short host-derived sequence at the 5' end followed by the virus-encoded transcript, which can then be efficiently translated by the host cell's ribosomes.
Viral Families Employing Cap-Dependent Endonuclease
The cap-snatching strategy is not exclusive to influenza viruses. It is a conserved mechanism utilized by several families of segmented negative-sense RNA viruses, highlighting its evolutionary significance.
-
Orthomyxoviridae: This family, which includes influenza A, B, and C viruses, is the most extensively studied model for cap-snatching. The process occurs within the nucleus of the host cell, where the virus can access nascent pre-mRNAs.[1]
-
Bunyavirales: This large order of viruses, which includes pathogens like La Crosse virus (LACV), Hantaan virus, and Rift Valley Fever virus, also relies on cap-snatching.[3][8] However, unlike influenza, their replication and transcription take place in the cytoplasm.[1][9] Structural and functional studies have confirmed that the N-terminus of their large (L) protein contains an endonuclease domain homologous to that of the influenza PA subunit.[3][10]
-
Arenaviridae: This family includes viruses such as Lassa virus and Lymphocytic choriomeningitis virus (LCMV).[1] They also perform cap-snatching in the cytoplasm, and their L protein possesses a similar N-terminal endonuclease domain.[2][10]
The structural homology of the endonuclease active site across these distinct viral families presents a compelling rationale for the development of broad-spectrum antiviral drugs.[2]
The Endonuclease as a Premier Antiviral Target
The cap-dependent endonuclease is an exemplary target for antiviral drug development for two key reasons: it is absolutely essential for viral replication, and no homologous enzyme is known to be encoded by the human genome.[2][8] This provides a large therapeutic window, allowing for potent inhibition of the virus with a reduced likelihood of host-related toxicity.
Baloxavir Marboxil (Xofluza®): The clinical validation of this strategy was achieved with the approval of baloxavir marboxil.[11][12]
-
Mechanism of Action: Baloxavir marboxil is a prodrug that is rapidly converted in vivo to its active form, baloxavir acid.[13][14] Baloxavir acid functions by chelating the divalent metal ions (Mg²⁺ or Mn²⁺) within the endonuclease active site.[2] This action effectively blocks the enzyme's catalytic activity, preventing the cleavage of host mRNA and thereby halting viral gene transcription and replication at its source.[11][14]
-
Clinical Efficacy: As a single-dose oral therapeutic, baloxavir marboxil has been shown to be effective against both influenza A and B viruses, significantly reducing viral load and alleviating symptoms when administered within 48 hours of onset.[11][12][13]
Quantitative Data on Endonuclease Inhibition
The development of endonuclease inhibitors relies on precise quantitative measurements of their potency. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that causes a 50% reduction in enzyme activity or viral replication, respectively.[15]
Table 1: In Vitro Inhibitory Activity of Baloxavir Acid Against Influenza Viruses
| Compound | Virus Strain | Assay Type | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|
| Baloxavir Acid | Influenza A Viruses | PA Endonuclease Assay | 1.4 - 3.1 | [11] |
| Baloxavir Acid | Influenza B Viruses | PA Endonuclease Assay | 4.5 - 8.9 | [11] |
| Baloxavir Acid | Influenza A (H1N1) | Plaque Reduction Assay | 0.46 - 0.75 | [16] |
| Baloxavir Acid | Influenza A (H3N2) | Plaque Reduction Assay | 0.59 - 0.81 | [16] |
| Baloxavir Acid | Influenza B (Victoria) | Plaque Reduction Assay | 3.5 - 4.3 | [16] |
| Baloxavir Acid | Influenza B (Yamagata) | Plaque Reduction Assay | 2.2 - 2.6 |[16] |
Table 2: Comparative In Vitro Efficacy of CEN Inhibitors Against Arenaviruses
| Compound | Target Virus | Assay Type | EC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|
| Ribavirin (Control) | LCMV | MTT Assay | >2.5 | [2] |
| Compound A* | LCMV | MTT Assay | <0.005 | [2] |
| Compound B* (CAPCA-1) | LCMV | MTT Assay | <0.005 | [2][8] |
| Ribavirin (Control) | JUNV | MTT Assay | >2.5 | [2] |
| Compound A* | JUNV | MTT Assay | <0.005 | [2] |
| Compound B* (CAPCA-1) | JUNV | MTT Assay | <0.005 | [2][8] |
*Compounds A and B are novel metal-chelating CEN inhibitors identified from a library screen.[2]
Experimental Protocols and Methodologies
The characterization of cap-dependent endonuclease activity and the screening for its inhibitors involve a variety of specialized in vitro and cell-based assays.
A high-throughput method to identify compounds that bind to the endonuclease active site is the Fluorescence Polarization (FP) assay.[17][18]
-
Principle: FP measures the change in the rotational motion of a fluorescent molecule. A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low polarization of emitted light. When this probe binds to a much larger protein, like the PA endonuclease domain, its tumbling slows dramatically, leading to a high polarization signal.[17][18] An inhibitor that competes with the probe for the active site will displace it, causing a decrease in the polarization signal.
-
Methodology:
-
Reagent Preparation: A recombinant, purified N-terminal PA domain (PA-N) is used as the enzyme source. A fluorescently labeled probe compound known to bind the active site is synthesized.[19]
-
Assay Setup: The PA-N protein and the fluorescent probe are incubated together in a microplate well to allow binding, establishing a high FP signal.
-
Inhibitor Addition: Test compounds are added to the wells at varying concentrations.
-
Measurement: The plate is read using a microplate reader capable of measuring fluorescence polarization.
-
Data Analysis: The decrease in polarization is plotted against the inhibitor concentration to generate a competitive binding curve, from which the IC₅₀ value can be calculated.
-
To determine the efficacy of an inhibitor against live virus replication in a cellular context, the plaque reduction neutralization assay (PRNA) is a gold standard.[16][20]
-
Principle: This assay quantifies the number of infectious viral particles, or plaque-forming units (PFU), in a sample. A plaque is a localized area of cell death and lysis resulting from viral infection and replication. An effective antiviral agent will reduce the number and/or size of plaques formed.
-
Methodology:
-
Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) is grown in a multi-well plate.[20]
-
Inhibitor and Virus Addition: The cell monolayer is washed, and then serial dilutions of the test compound are added, followed by a standardized amount of virus.
-
Infection: The plate is incubated for a short period (e.g., 1 hour) to allow the virus to enter the cells.
-
Overlay Application: The virus-inhibitor mixture is removed, and the cells are covered with a semi-solid overlay medium (e.g., containing Avicel or agarose). This overlay restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious particle.[20]
-
Incubation: The plate is incubated for several days to allow plaques to form.
-
Visualization and Counting: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet or via immunostaining against a viral protein) to make the plaques visible.[21] Plaques appear as clear zones or stained foci against a background of healthy cells.
-
Data Analysis: The number of plaques is counted for each inhibitor concentration. The EC₅₀ value is calculated as the concentration that reduces the plaque count by 50% compared to an untreated virus control.
-
Conclusion
The cap-dependent endonuclease is a master key that unlocks the host cell's transcriptional machinery for a diverse group of pathogenic viruses. Its essential and highly conserved nature, coupled with its absence in humans, makes it an outstanding target for antiviral intervention. The clinical success of baloxavir marboxil has unequivocally validated this approach for influenza and has paved the way for the development of next-generation inhibitors. Future research focused on the structural nuances of endonuclease domains in other viral families, such as bunyaviruses and arenaviruses, holds the promise of delivering potent, broad-spectrum antiviral agents to combat existing and emerging viral threats.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bunyaviridae RNA Polymerases (L-Protein) Have an N-Terminal, Influenza-Like Endonuclease Domain, Essential for Viral Cap-Dependent Transcription | PLOS Pathogens [journals.plos.org]
- 4. Involvement of Influenza Virus PA Subunit in Assembly of Functional RNA Polymerase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Role of the Influenza A Virus PA Gene Segment in the Emergence of Pandemic Viruses [mdpi.com]
- 7. publicacions.ub.edu [publicacions.ub.edu]
- 8. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cap snatching ~ ViralZone [viralzone.expasy.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Identification of influenza endonuclease inhibitors using a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influenza virus plaque assay [protocols.io]
- 21. cellbiolabs.com [cellbiolabs.com]
Unraveling the Enigma: A Technical Guide to the Influenza Virus Cap-Snatching Mechanism
For Researchers, Scientists, and Drug Development Professionals
The influenza virus, a perennial global health threat, employs a sophisticated molecular strategy to replicate within host cells. Central to its survival is the "cap-snatching" mechanism, a process of transcriptional piracy where the virus's RNA-dependent RNA polymerase (RdRp) cleaves the 5' cap from host pre-mRNAs and utilizes it as a primer to synthesize its own viral mRNAs. This in-depth technical guide provides a comprehensive overview of the core components and intricate workings of this essential viral process, offering insights for researchers and professionals dedicated to developing novel anti-influenza therapeutics.
The Tripartite Machinery of Cap-Snatching: PA, PB1, and PB2
The influenza virus RdRp is a heterotrimeric complex composed of three subunits: Polymerase Acidic (PA), Polymerase Basic 1 (PB1), and Polymerase Basic 2 (PB2). Each subunit plays a distinct and indispensable role in the cap-snatching process, which occurs within the nucleus of the infected host cell.[1]
-
PB2 Subunit: The Cap Binder. The process is initiated by the PB2 subunit, which recognizes and binds to the 7-methylguanosine (m7G) cap structure present at the 5' end of host pre-mRNAs.[2][3][4] This interaction is a critical first step that anchors the viral polymerase to the host's transcriptional machinery.
-
PA Subunit: The Endonuclease. Once the cap is secured by PB2, the PA subunit executes the "snatching." It possesses an endonuclease domain that cleaves the host pre-mRNA approximately 10 to 13 nucleotides downstream from the cap.[1] This cleavage event generates a short, capped RNA fragment that will serve as a primer for viral transcription.
-
PB1 Subunit: The Polymerase. The PB1 subunit contains the core RNA-dependent RNA polymerase activity. The 3' end of the capped primer, generated by the PA subunit, is fed into the active site of PB1. Using the viral genomic RNA (vRNA) as a template, PB1 then elongates this primer to synthesize a full-length, capped viral mRNA.
This coordinated effort ensures that the resulting viral mRNAs are equipped with a 5' cap, a feature essential for their recognition by the host cell's ribosomes and subsequent translation into viral proteins.
Quantitative Insights into the Cap-Snatching Process
The efficiency of the cap-snatching mechanism is underpinned by specific biochemical interactions and enzymatic activities. The following tables summarize key quantitative data that are crucial for understanding the molecular dynamics of this process and for the rational design of inhibitors.
| Parameter | Virus Type/Subtype | Substrate/Ligand | Value | Method | Reference |
| PB2 Cap-Binding Affinity | |||||
| Dissociation Constant (Kd) | Influenza A | m7GDP | 17 µM | Isothermal Titration Calorimetry (ITC) | [5] |
| Dissociation Constant (Kd) | Influenza A | GDP | 118 µM | Isothermal Titration Calorimetry (ITC) | [5] |
| Dissociation Constant (Kd) | Influenza B | m7GDP | ~100 µM (weaker than FluA) | Isothermal Titration Calorimetry (ITC) | [5] |
| Dissociation Constant (Kd) | Influenza B | GDP | ~100 µM (similar to m7GDP) | Isothermal Titration Calorimetry (ITC) | [5] |
Table 1: Quantitative Analysis of PB2 Cap-Binding Affinity. This table presents the dissociation constants (Kd) for the interaction between the PB2 cap-binding domain and cap analogs, providing a measure of the binding strength.
| Parameter | Enzyme Complex | Substrate | Value | Method | Reference |
| PA Endonuclease Activity | |||||
| Michaelis Constant (Km) | PA/PB1/PB2 Trimer | RNA-FRET substrate | 150 ± 11 nM | Fluorescence Resonance Energy Transfer (FRET) Assay | [6] |
| Catalytic Rate (kcat) | PA/PB1/PB2 Trimer | RNA-FRET substrate | (1.4 ± 0.2) x 10⁻³ s⁻¹ | Fluorescence Resonance Energy Transfer (FRET) Assay | [6] |
| Inhibition of PA Endonuclease | |||||
| IC50 (Compound A) | PA/PB1/PB2 Trimer | RNA-FRET substrate | 17.7 nM | Fluorescence Resonance Energy Transfer (FRET) Assay | |
| IC50 (Compound B) | PA/PB1/PB2 Trimer | RNA-FRET substrate | 15.6 nM | Fluorescence Resonance Energy Transfer (FRET) Assay | |
| IC50 (Lifitegrast) | PA N-terminal domain (PAN) | Gel-based assay | 32.82 ± 1.34 µM | Gel-based Endonuclease Assay | [7] |
| IC50 (Lifitegrast) | PAN-I38T mutant | Gel-based assay | 26.81 ± 1.2 µM | Gel-based Endonuclease Assay | [7] |
Table 2: Kinetic Parameters and Inhibition of PA Endonuclease. This table summarizes the enzymatic efficiency of the PA endonuclease and the inhibitory concentrations of various compounds, highlighting potential therapeutic targets.
Visualizing the Molecular Choreography
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in the influenza virus cap-snatching mechanism.
Figure 1: The Influenza Virus Cap-Snatching Signaling Pathway. This diagram illustrates the sequential steps of the cap-snatching mechanism, from the initial binding of the host pre-mRNA cap by the PB2 subunit to the final synthesis of viral mRNA by the PB1 subunit.
Figure 2: A Generalized Experimental Workflow. This diagram outlines the key stages in the experimental investigation of the influenza virus cap-snatching mechanism, from protein expression and purification to functional and structural analyses.
Detailed Experimental Protocols
A thorough understanding of the cap-snatching mechanism relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments cited in the study of this viral process.
Recombinant Influenza Virus RNA Polymerase Expression and Purification
Objective: To produce and purify the heterotrimeric influenza virus RdRp complex for in vitro functional and structural studies. This protocol is a composite based on methodologies described for expression in Sf9 insect cells using the baculovirus expression vector system (BEVS).[8]
Materials:
-
Sf9 insect cells
-
Baculovirus transfer vectors containing the genes for PA, PB1, and PB2 subunits (often with affinity tags, e.g., His-tag, Strep-tag)
-
Serum-free insect cell culture medium
-
Baculovirus stock
-
Bioreactor (optional, for large-scale production)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)
-
Wash buffer (e.g., Lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., Lysis buffer with 250 mM imidazole)
-
Size-exclusion chromatography (SEC) column and buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Baculovirus Generation: Co-transfect Sf9 cells with the baculovirus transfer vectors containing the PA, PB1, and PB2 genes and linearized baculovirus DNA to generate recombinant baculoviruses.
-
Virus Amplification: Amplify the recombinant baculoviruses by infecting fresh Sf9 cell cultures. Titer the virus stock.
-
Protein Expression: Infect a large-scale culture of Sf9 cells with the amplified baculoviruses at an appropriate multiplicity of infection (MOI). Incubate for 48-72 hours at 27°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in ice-cold lysis buffer. Lyse the cells by sonication or dounce homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular debris.
-
Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated affinity chromatography column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound polymerase complex with elution buffer.
-
Size-Exclusion Chromatography: Further purify the eluted protein by SEC to separate the trimeric complex from aggregates and other contaminants.
-
Concentration and Storage: Concentrate the purified polymerase complex and store at -80°C in a suitable buffer containing glycerol.
In Vitro PA Endonuclease Assay (FRET-based)
Objective: To quantitatively measure the endonuclease activity of the purified influenza virus polymerase complex. This protocol is based on a fluorescence resonance energy transfer (FRET) assay.[6][9]
Materials:
-
Purified influenza virus RdRp complex
-
FRET-labeled RNA substrate (a short RNA oligonucleotide with a fluorophore, e.g., FAM, at one end and a quencher, e.g., Dabcyl, at the other)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 1 mM MnCl₂)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing the assay buffer and varying concentrations of the purified RdRp complex.
-
Initiation: Initiate the reaction by adding the FRET-labeled RNA substrate to each well.
-
Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore. Cleavage of the substrate by the endonuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence-versus-time curves. For inhibitor studies, perform the assay in the presence of varying concentrations of the inhibitor and determine the IC50 value.
In Vitro Cap-Snatching and Transcription Assay
Objective: To reconstitute the entire cap-snatching and transcription process in vitro.
Materials:
-
Purified influenza virus RdRp complex
-
Viral RNA template (vRNA)
-
Capped RNA donor (e.g., β-globin mRNA or a synthetic capped RNA)
-
Ribonucleotide triphosphates (ATP, CTP, GTP, UTP), including [α-³²P]GTP for radiolabeling
-
Transcription buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, RNase inhibitor)
-
Urea-polyacrylamide gel
-
Phosphorimager
Procedure:
-
Reaction Assembly: In a microcentrifuge tube, assemble the reaction mixture containing the transcription buffer, purified RdRp complex, vRNA template, and capped RNA donor.
-
Initiation and Elongation: Add the ribonucleotide triphosphates (including [α-³²P]GTP) to initiate the reaction. Incubate at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide with loading dyes).
-
Gel Electrophoresis: Denature the RNA products by heating and separate them on a urea-polyacrylamide gel.
-
Visualization: Dry the gel and expose it to a phosphor screen. Visualize the radiolabeled RNA products using a phosphorimager. The presence of a product of the expected size indicates successful cap-snatching and transcription.
Cryo-Electron Microscopy (Cryo-EM) of the Polymerase Complex
Objective: To determine the three-dimensional structure of the influenza virus RdRp complex. This protocol provides a general overview of the sample preparation and data collection steps.[10][11]
Materials:
-
Purified and concentrated influenza virus RdRp complex
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane
-
Cryo-transmission electron microscope (Cryo-TEM) equipped with a direct electron detector
Procedure:
-
Grid Preparation: Glow-discharge the cryo-EM grids to make them hydrophilic.
-
Sample Application: Apply a small volume (3-4 µL) of the purified polymerase solution to the grid.
-
Blotting and Plunge-Freezing: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample. Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the polymerase complex.
-
Cryo-TEM Imaging: Transfer the vitrified grid to a cryo-TEM. Collect a large dataset of images (micrographs) of the frozen-hydrated polymerase particles at various orientations.
-
Data Processing and 3D Reconstruction: Use specialized software to perform particle picking, two-dimensional classification, and three-dimensional reconstruction to generate a high-resolution map of the polymerase complex.
-
Model Building and Refinement: Build an atomic model of the polymerase into the cryo-EM map and refine it to obtain the final structure.
Conclusion
The cap-snatching mechanism of the influenza virus is a remarkable example of viral evolution, enabling the pathogen to efficiently co-opt the host's cellular machinery for its own propagation. A detailed understanding of the molecular players, their intricate interactions, and the kinetics of this process is paramount for the development of next-generation antiviral drugs. The quantitative data, visual pathways, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance their efforts in combating this persistent global health challenge. By targeting the essential components of the cap-snatching machinery, we can pave the way for novel therapeutic strategies that are both potent and less susceptible to the rapid evolution of viral resistance.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The cap-binding site of influenza virus protein PB2 as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Crystal Structure of the PB2 Cap-binding Domain of Influenza B Virus Reveals a Novel Cap Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors | PLOS One [journals.plos.org]
- 7. Expression and purification of an influenza hemagglutinin—one step closer to a recombinant protein-based influenza vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Sample Preparation for Cryo-Electron Tomography of Influenza A Virus and Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Preparation for Cryo-Electron Tomography of Influenza A Virus and Infected Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Cryo-EM structure of influenza helical nucleocapsid reveals NP-NP and NP-RNA interactions as a model for the genome encapsidation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Cap-Dependent Endonuclease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of cap-dependent endonuclease (CEN) inhibitors, a promising class of antiviral agents targeting influenza and other viruses. While specific data for a compound designated "Cap-dependent endonuclease-IN-22" is not extensively available in public literature, this document will focus on the well-established methodologies and data for representative CEN inhibitors, such as Baloxavir Acid (BXA), to provide a thorough understanding of their in vitro evaluation.
The cap-dependent endonuclease, a crucial component of the viral RNA polymerase complex, facilitates a process known as "cap-snatching".[1][2][3] In this process, the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs.[2][4] This mechanism is essential for viral transcription and replication.[5] CEN inhibitors block this cap-snatching activity, thereby halting viral proliferation.[6]
Data Presentation: In Vitro Inhibitory Activity of Representative CEN Inhibitors
The following tables summarize the quantitative data from in vitro studies of various cap-dependent endonuclease inhibitors, providing a comparative overview of their potency.
Table 1: Enzymatic Inhibition of Cap-Dependent Endonuclease
| Compound | Target | IC50 | Assay Type | Reference |
| Baloxavir Acid (BXA) | Influenza A and B CEN | 7.45 µM | Endonuclease Inhibition Assay | [7] |
| Compound I-4 | Influenza A CEN | 3.29 µM | Endonuclease Inhibition Assay | [7] |
| Compound II-2 | Influenza A CEN | 1.46 µM | Endonuclease Inhibition Assay | [7] |
| Compound 71 | Influenza A PA Endonuclease | 14 nM | Enzymatic Assay | [5] |
| Lifitegrast | Influenza A PA Endonuclease (PAN) | 32.82 ± 1.34 µM | Gel-based Endonuclease Assay | [8] |
| Lifitegrast | Influenza A PA Endonuclease (PAN-I38T mutant) | 26.81 ± 1.2 µM | Gel-based Endonuclease Assay | [8] |
Table 2: Antiviral Activity in Cell-Based Assays
| Compound | Virus Strain(s) | EC50/EC90 | Assay Type | Cell Line | Reference |
| Baloxavir Acid (BXA) | Influenza A (H1N1, H3N2, H5N1, H7N9), Influenza B | 0.20 - 11.26 nM (EC50) | Plaque Reduction Assay | MDCK | |
| Baloxavir Acid (BXA) | Influenza A (H1N1) | 0.42 ± 0.37 nM (IC50) | Not Specified | Not Specified | [9] |
| Baloxavir Acid (BXA) | Influenza A (H1N1, I38T variant) | 41.96 ± 9.42 nM (IC50) | Not Specified | Not Specified | [9] |
| Baloxavir Acid (BXA) | Influenza A (H3N2) | 0.66 ± 0.17 nM (IC50) | Not Specified | Not Specified | [9] |
| Baloxavir Acid (BXA) | Influenza A (H3N2, I38T variant) | 139.73 ± 24.97 nM (IC50) | Not Specified | Not Specified | [9] |
| Compound 71 | Influenza A (H1N1) | 2.1 µM (EC50) | Viral Challenge Assay | MDCK | [5] |
| RO-7 | Influenza A and B strains | Nanomolar to submicromolar (EC50s) | Plaque Reduction, Yield Reduction, Cell Viability Assays | MDCK | [10] |
| Compounds A-D | LCMV, JUNV | Subnanomolar (EC90) | qRT-PCR based Yield Reduction | KB, HEK293T | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CEN inhibitors. Below are protocols for key experiments cited in the literature.
Cap-Dependent Endonuclease (CEN) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the cap-dependent endonuclease.
-
Enzyme Source: The N-terminal domain of the influenza A virus PA protein (PAN), which contains the endonuclease active site, is often cloned and purified as a recombinant protein.[10]
-
Substrate: A labeled nucleic acid substrate is used to monitor cleavage activity.
-
Procedure:
-
Recombinant PAN is incubated with the test compound at various concentrations.
-
The nucleic acid substrate is added to the mixture.
-
The reaction is allowed to proceed under optimal conditions (e.g., temperature, time).
-
The cleavage of the substrate is measured. This can be done using various methods, such as gel electrophoresis for a gel-based assay or a fluorescence polarization (FP) assay.[8][12]
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.[8]
-
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
-
Cells: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus studies.[13]
-
Procedure:
-
Confluent monolayers of MDCK cells in multi-well plates are infected with a known amount of virus (e.g., 50 plaque-forming units per well).
-
The virus is allowed to adsorb to the cells for a specific period.
-
The inoculum is removed, and the cells are overlaid with a medium (e.g., agar or carboxymethyl cellulose) containing various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
The plates are incubated for a period sufficient for plaque formation (e.g., 3 days).
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques at each compound concentration is counted, and the EC50 value is calculated.[13]
-
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
-
Cells and Virus: Similar to the plaque reduction assay, this assay uses a susceptible cell line (e.g., MDCK) and a specific virus strain.
-
Procedure:
-
Cell monolayers in 96-well plates are infected with a known amount of virus (e.g., 100 TCID50/well).[14]
-
The infected cells are treated with serial dilutions of the test compound.
-
After an incubation period (e.g., 24-30 hours), the culture supernatant, which contains the newly produced virus particles, is collected.[14]
-
The amount of virus in the supernatant is quantified. This can be done through a 50% tissue culture infectious dose (TCID50) assay or by quantifying viral RNA using quantitative reverse transcription PCR (qRT-PCR).[11]
-
The EC90 value, the concentration of the compound that reduces the virus yield by 90%, is often calculated for this assay.[11]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of CEN inhibitors and a typical experimental workflow for their in vitro evaluation.
Caption: Mechanism of influenza virus "cap-snatching" and inhibition by a Cap-Dependent Endonuclease (CEN) inhibitor.
Caption: General experimental workflow for the in vitro evaluation of Cap-Dependent Endonuclease (CEN) inhibitors.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cap snatching ~ ViralZone [viralzone.expasy.org]
- 4. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - ProQuest [proquest.com]
- 9. Frontiers | Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. pnas.org [pnas.org]
- 12. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Structural Basis of Viral Cap-Dependent Endonuclease: A Technical Guide for Therapeutic Innovation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Viral cap-dependent endonucleases are crucial enzymes for the replication of several medically important viruses, including influenza viruses and coronaviruses. These enzymes facilitate a process known as "cap-snatching," where the 5' cap structure of host cell messenger RNAs (mRNAs) is cleaved and used as a primer to synthesize viral mRNAs.[1][2][3][4] This clever mechanism allows the virus to hijack the host's protein synthesis machinery, ensuring the translation of its own genetic material. The essential nature of this process makes the cap-dependent endonuclease a prime target for the development of novel antiviral therapeutics. This guide provides an in-depth overview of the structural biology of these enzymes, focusing on the influenza virus PA subunit and the coronavirus Nsp15, and offers detailed insights into the experimental methodologies used to study them.
The Cap-Snatching Mechanism: A Viral Strategy for Survival
The cap-snatching process is a multi-step molecular heist orchestrated by the viral RNA-dependent RNA polymerase (RdRp). In influenza virus, the RdRp is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2.[2][3] The process can be summarized in three key steps:
-
Cap Recognition: The PB2 subunit of the viral polymerase recognizes and binds to the 5' m7G cap of host pre-mRNAs.[1][2]
-
Endonucleolytic Cleavage: The PA subunit's endonuclease domain then cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1][2][5]
-
Primer-Dependent Transcription: The resulting capped RNA fragment is used by the PB1 subunit, which contains the polymerase active site, to prime the transcription of viral mRNAs from the viral RNA template.[2][3]
This mechanism is not exclusive to influenza viruses; other segmented negative-strand RNA viruses, such as bunyaviruses and arenaviruses, also employ cap-snatching, although the cellular location of this process can vary.[1][4] In coronaviruses, the non-structural protein 15 (Nsp15) possesses endoribonuclease activity, which is also implicated in viral replication and evasion of the host immune response.[6][7]
Below is a diagram illustrating the cap-snatching pathway in influenza virus.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esrf.fr [esrf.fr]
- 4. Cap snatching ~ ViralZone [viralzone.expasy.org]
- 5. publicacions.ub.edu [publicacions.ub.edu]
- 6. Recent insights into the structure and function of coronavirus ribonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of Nsp15 endoribonuclease NendoU from SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cap-dependent Endonuclease-IN-22 in Viral Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease (CEN), an essential enzyme for the replication of many RNA viruses like influenza, represents a prime target for antiviral drug development. This enzyme is a component of the viral RNA-dependent RNA polymerase (RdRp) complex and facilitates a unique "cap-snatching" mechanism. In this process, the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs. This critical step enables the translation of viral proteins by the host cell machinery.
Cap-dependent endonuclease-IN-22 is a potent inhibitor of this viral enzyme. By blocking the endonuclease activity, this compound prevents the initiation of viral transcription, thereby halting viral replication. These application notes provide detailed protocols for evaluating the antiviral efficacy of this compound in cell-based viral replication assays.
Mechanism of Action: The Cap-Snatching Process
The cap-snatching mechanism is a key process for influenza virus transcription. The viral RdRp complex, consisting of the PA, PB1, and PB2 subunits, orchestrates this process. The PB2 subunit binds to the 5' cap of host pre-mRNAs, which are then cleaved by the endonuclease activity of the PA subunit. The resulting capped RNA fragments are used by the PB1 subunit to prime the synthesis of viral mRNA. This compound specifically targets the PA subunit's endonuclease active site, preventing this cleavage and subsequent viral replication.
Caption: Inhibition of the viral cap-snatching mechanism by this compound.
Data Presentation: Antiviral Activity and Cytotoxicity
The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are not toxic to the host cells. This is typically assessed by measuring the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50 (or IC50), is a critical parameter for evaluating the therapeutic potential of a drug candidate. A higher SI value indicates a more favorable safety profile.
Note: As specific experimental data for this compound is not publicly available, the following table presents representative data for a similar cap-dependent endonuclease inhibitor, Baloxavir acid, against various influenza virus strains. This data is for illustrative purposes only and the actual performance of this compound may vary.
| Virus Strain | Cell Line | Assay Type | EC50 / IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A/H1N1pdm09 | MDCK | Plaque Reduction | 0.28 | >10 | >35,714 | [1] |
| Influenza A/H3N2 | MDCK | Plaque Reduction | 0.16 | >10 | >62,500 | [1] |
| Influenza B/Victoria | MDCK | Plaque Reduction | 3.42 | >10 | >2,924 | [1] |
| Influenza B/Yamagata | MDCK | Plaque Reduction | 2.43 | >10 | >4,115 | [1] |
| La Crosse Virus (LACV) | Vero | CPE-based (MTT) | 450 | >100 | >222 | [2] |
Experimental Protocols
Several types of assays can be employed to determine the antiviral activity of this compound. The choice of assay depends on the virus, the host cell line, and the specific research question. Below are detailed protocols for commonly used viral replication assays.
Plaque Reduction Assay
This is considered the gold standard for quantifying infectious virus and evaluating antiviral compounds. It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication.
Caption: Workflow for the Plaque Reduction Assay.
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) into 6-well or 12-well plates to form a confluent monolayer overnight.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium. The optimal dilution should produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with the diluted virus for 1 hour at 37°C to allow for viral adsorption.
-
Compound Preparation: Prepare serial dilutions of this compound in the overlay medium. The overlay medium is typically a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of the inhibitor to the respective wells. Include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells.
-
Staining: Fix the cells with a solution like 10% formalin for at least 30 minutes. After fixation, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of the inhibitor compared to the virus control. The IC50 value is the concentration of the inhibitor that reduces the number of plaques by 50%.
Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect. Cell viability can be assessed using various methods, such as the MTT assay or ATP-based luminescence assays.
Caption: Workflow for the CPE Inhibition Assay.
Protocol:
-
Cell Seeding: Seed host cells in 96-well plates and incubate overnight to form a semi-confluent monolayer.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells.
-
Infection: Add the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 2-5 days. Include virus controls (no compound), cell controls (no virus, no compound), and compound toxicity controls (compound, no virus).
-
Incubation: Incubate the plates at 37°C until 80-90% CPE is observed in the virus control wells.
-
Cell Viability Measurement (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell protection for each concentration of the inhibitor. The EC50 is the concentration that provides 50% protection from virus-induced CPE. The CC50 is determined from the compound toxicity control wells and is the concentration that reduces cell viability by 50%.
Virus Yield Reduction Assay
This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound. The progeny virus in the supernatant is quantified by a subsequent titration method, such as a plaque assay or TCID50 assay, or by quantifying viral RNA using qRT-PCR.
Caption: Workflow for the Virus Yield Reduction Assay.
Protocol:
-
Cell Seeding and Infection: Seed host cells in multi-well plates. The next day, infect the cells with the virus at a specific MOI.
-
Treatment: After viral adsorption, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period that allows for at least one complete viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the culture supernatants from each well.
-
Quantification of Progeny Virus:
-
Plaque Assay or TCID50 Assay: Perform a standard plaque assay or TCID50 assay on the collected supernatants to determine the viral titer.
-
qRT-PCR: Extract viral RNA from the supernatants and perform quantitative reverse transcription PCR (qRT-PCR) to quantify the number of viral RNA copies.
-
-
Data Analysis: Calculate the reduction in viral titer (in PFU/mL, TCID50/mL, or viral RNA copies/mL) for each inhibitor concentration compared to the virus control. The results are often expressed as the concentration required to reduce the virus yield by 90% (IC90) or 99% (IC99).
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the antiviral activity of this compound. By employing these assays, researchers can determine the potency and selectivity of this inhibitor against various RNA viruses. The selection of the most appropriate assay will depend on the specific virus and the research objectives. Consistent and careful execution of these protocols will yield reliable data to support the development of novel antiviral therapeutics.
References
Application Notes and Protocols: In Vitro Testing of Cap-Dependent Endonuclease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cap-dependent endonuclease, an essential enzyme for influenza virus replication, is a key target for novel antiviral drug development. This enzyme, located in the PA subunit of the viral RNA-dependent RNA polymerase, initiates viral transcription through a "cap-snatching" mechanism, cleaving the 5' caps of host pre-mRNAs to use as primers for viral mRNA synthesis. Inhibition of this endonuclease activity is a promising strategy for treating influenza infections.
These application notes provide a detailed protocol for the in vitro and cell-based evaluation of cap-dependent endonuclease inhibitors, using Cap-dependent endonuclease-IN-22 as a representative compound. The methodologies described herein are based on established assays for similar inhibitors, such as baloxavir acid.[1][2]
Mechanism of Action: Cap-Dependent Endonuclease Inhibition
The influenza virus RNA polymerase complex, consisting of PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral RNA genome. For transcription, the PB2 subunit binds to the 5' cap of host pre-mRNAs. The cap-dependent endonuclease active site, located in the PA subunit, then cleaves the host pre-mRNA downstream of the cap.[3] This capped RNA fragment is subsequently used as a primer by the PB1 polymerase subunit to synthesize viral mRNA. Cap-dependent endonuclease inhibitors block this cleavage step, thereby preventing viral gene expression and replication.
Figure 1. Mechanism of action of this compound.
Experimental Protocols
Biochemical Assay: FRET-Based Endonuclease Activity Assay
This assay provides a direct measure of the inhibitor's effect on the enzymatic activity of the cap-dependent endonuclease.
Workflow:
Figure 2. Workflow for the FRET-based endonuclease assay.
Materials:
-
Recombinant influenza virus PA endonuclease domain
-
FRET-labeled RNA substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 2 mM DTT)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration may range from nanomolar to micromolar.
-
Enzyme Addition: Add the recombinant endonuclease enzyme to each well of the 384-well plate.
-
Inhibitor Addition: Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Substrate Addition: Add the FRET-labeled RNA substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 60 minutes).[4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Example Data Presentation:
| Compound | Target | IC₅₀ (nM) |
| Baloxavir acid (Reference) | Influenza A Endonuclease | 1.4 - 4.5 |
| This compound | Influenza A Endonuclease | [Insert Experimental Value] |
Note: The IC₅₀ value for Baloxavir acid is provided as a typical range for a reference compound.
Cell-Based Assay: Plaque Reduction Assay
This assay assesses the ability of the inhibitor to prevent virus-induced cell death and plaque formation in a cell culture model.
Workflow:
Figure 3. Workflow for the plaque reduction assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/WSN/33)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Trypsin-EDTA
-
Agarose
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Virus Infection: Infect the confluent cell monolayers with a known titer of influenza virus (e.g., 50 plaque-forming units per well) for 1 hour at 37°C.[5]
-
Inhibitor Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2x DMEM and 1.6% agarose containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 3 days to allow for plaque formation.[5]
-
Staining: Fix the cells with formalin and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percent inhibition of plaque formation for each inhibitor concentration compared to the untreated control. Determine the EC₅₀ value from the dose-response curve.
Cell-Based Assay: Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.
Materials:
-
MDCK cells
-
Influenza virus stock
-
96-well plates
-
Cell culture medium
Procedure:
-
Cell Seeding and Infection: Seed MDCK cells in 96-well plates and infect with influenza virus at a specified multiplicity of infection (MOI).
-
Inhibitor Treatment: Add serial dilutions of this compound to the infected cells.
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours).
-
Supernatant Collection: Collect the culture supernatants.
-
Virus Tittering: Determine the virus titer in the supernatants using a TCID₅₀ (50% tissue culture infectious dose) assay or a plaque assay.[2]
-
Data Analysis: Calculate the reduction in virus yield for each inhibitor concentration compared to the untreated control. Determine the EC₉₀ (90% effective concentration) or EC₅₀ value.
Example Data Presentation:
| Compound | Virus Strain | Cell Line | EC₅₀ (nM) |
| Baloxavir acid (Reference) | A/H1N1 | MDCK | 0.46 - 0.98 |
| Baloxavir acid (Reference) | A/H3N2 | MDCK | 0.49 - 0.73 |
| Baloxavir acid (Reference) | Influenza B | MDCK | 3.1 - 4.6 |
| This compound | [Insert Virus Strain] | MDCK | [Insert Experimental Value] |
Note: EC₅₀ values for Baloxavir acid are provided as typical ranges from published studies.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the inhibitor to ensure that the observed antiviral activity is not due to non-specific effects on cell viability.
Materials:
-
MDCK cells (or other host cell line)
-
96-well plates
-
Cell culture medium
-
MTT or CellTiter-Glo reagent
Procedure:
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Viability Measurement: Add MTT or CellTiter-Glo reagent and measure absorbance or luminescence, respectively, according to the manufacturer's protocol.
-
Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) value.
Selectivity Index:
The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀. A higher SI value indicates a more favorable safety profile.
SI = CC₅₀ / EC₅₀
Summary
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound and other novel inhibitors of the influenza virus cap-dependent endonuclease. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, efficacy, and selectivity of these compounds, facilitating the identification of promising candidates for further preclinical and clinical development.
References
- 1. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cap-dependent Endonuclease-IN-22 in Influenza A Virus Polymerase Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cap-dependent endonuclease-IN-22, a potent inhibitor of the influenza A virus cap-dependent endonuclease (CEN), for studying the viral polymerase. While specific published data for this compound is limited, the protocols and data presented herein are based on established methodologies for analogous and well-characterized CEN inhibitors, such as baloxavir acid and ZX-7101, and are directly applicable for its evaluation.
Introduction
The influenza A virus polymerase, a heterotrimeric complex consisting of PA, PB1, and PB2 subunits, is responsible for the transcription and replication of the viral RNA genome. A critical step in viral transcription is the "cap-snatching" mechanism, where the cap-dependent endonuclease (CEN) activity of the PA subunit cleaves host pre-mRNAs to generate capped primers for viral mRNA synthesis.[1][2][3] This process is essential for viral replication, making the CEN a prime target for antiviral drug development.[4][5] this compound (CAS: 2641942-32-5; Molecular Formula: C37H37ClF2N6O7S2) is a potent inhibitor of this enzyme and serves as a valuable tool for investigating the intricacies of the influenza A virus polymerase.[6][7][8][9]
Mechanism of Action
Cap-dependent endonuclease inhibitors like this compound target the active site of the CEN domain within the PA subunit of the influenza virus polymerase.[10][11] By binding to this site, the inhibitor prevents the cleavage of host cell pre-mRNAs, thereby depriving the viral polymerase of the capped primers necessary to initiate transcription of viral mRNAs. This leads to a potent suppression of viral gene expression and subsequent replication.[4][11]
Data Presentation
The following tables summarize representative quantitative data for potent cap-dependent endonuclease inhibitors against various influenza A virus strains. These values provide a benchmark for the expected potency of inhibitors like this compound.
Table 1: In Vitro Enzyme Inhibition Data for Representative CEN Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Baloxavir Acid | Influenza A CEN | 22.26 | [12] |
| ZX-7101 | Influenza A CEN | 21.72 | [12] |
Table 2: In Vitro Antiviral Activity of Representative CEN Inhibitors against Influenza A Viruses
| Compound | Virus Strain | Cell Line | EC50 (nM) | Reference |
| Baloxavir Acid | A/H1N1pdm09 | MDCK | <10 | [12] |
| Baloxavir Acid | A/H3N2 | MDCK | <10 | [12] |
| Baloxavir Acid | A/H7N9 | MDCK | <10 | [12] |
| Baloxavir Acid | A/H9N2 | MDCK | <10 | [12] |
| ZX-7101 | pH1N1 | MDCK | <10 | [12] |
| ZX-7101 | H3N2 | MDCK | <10 | [12] |
| ZX-7101 | H7N9 | MDCK | <10 | [12] |
| ZX-7101 | H9N2 | MDCK | <10 | [12] |
Table 3: In Vivo Efficacy of a Representative CEN Inhibitor Prodrug in a Mouse Model
| Compound (Prodrug) | Virus Strain | Treatment Regimen | Outcome | Reference |
| Baloxavir Marboxil | Influenza A/PR/8/34 | 15 or 50 mg/kg, twice daily | Significant reduction in lung viral titer and prevention of mortality | [13][14] |
| ZX-7101A | pH1N1 | Not specified | Significant protection against lethal challenge, reduced viral loads, and alleviated pulmonary damage | [12] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate this compound are provided below.
Protocol 1: In Vitro Cap-Dependent Endonuclease (CEN) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus CEN.
Materials:
-
Purified recombinant influenza A virus PA subunit (N-terminal domain containing the CEN active site)
-
Fluorogenic substrate for CEN (e.g., a short RNA oligonucleotide with a 5' cap and a fluorophore/quencher pair)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound and control compounds (e.g., Baloxavir Acid)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add a fixed concentration of the purified PA subunit to each well of the 384-well plate.
-
Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the CEN separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This cell-based assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).[15][16]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock of known titer (PFU/mL)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-TPCK
-
Agarose or Avicel overlay
-
Crystal violet staining solution
-
This compound and control compounds
-
6-well or 12-well cell culture plates
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with the diluted virus for 1 hour at 37°C.
-
During the infection, prepare serial dilutions of this compound and control compounds in the overlay medium (containing agarose or Avicel and trypsin-TPCK).
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add the compound-containing overlay to each well and allow it to solidify at room temperature.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formaldehyde and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate the key pathway and experimental workflow relevant to the study of this compound.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between Influenza Virus and the Host RNA Polymerase II Transcriptional Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fitness of influenza A and B viruses with reduced susceptibility to baloxavir: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound | Cap-dependent Endonuclease 抑制剂 | CAS 2641942-32-5 | 美国InvivoChem [invivochem.cn]
- 8. This compound - CAS:2641942-32-5 - 北京欣恒研科技有限公司 [konoscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cap-dependent endonuclease inhibitor Baloxavir marboxil (Xofluza®)|The Japanese Association for Infectious Diseases [kansensho.or.jp]
- 11. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 12. PA-E18G substitution in influenza A virus confers resistance to ZX-7101, a cap-dependent endonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Influenza virus plaque assay [protocols.io]
Application Notes and Protocols: Targeting Centrosomal Functions as a Putative Antiviral Strategy in Bunyavirus Research
Disclaimer: The term "CEN inhibitors" is not a standard or widely recognized classification in the context of bunyavirus research based on currently available scientific literature. This document explores the hypothetical application of inhibitors targeting the centrosome , a major microtubule-organizing center in animal cells, as a potential antiviral strategy against bunyaviruses. The rationale is based on the established role of the centrosome in the replication cycle of other viruses.[1][2]
Introduction: The Centrosome as a Potential Target for Bunyavirus Intervention
The order Bunyavirales includes a large number of emerging and re-emerging viruses that pose a significant threat to public health and agriculture.[3] Currently, there are no approved vaccines or specific antiviral therapies for most bunyavirus infections, underscoring the urgent need for novel therapeutic strategies.[3]
While direct-acting antivirals targeting viral enzymes like the RNA-dependent RNA polymerase (RdRp) are a primary focus of research, another promising approach is to target host cell factors that are essential for viral replication.[4][5][6] The centrosome, a key organelle that orchestrates the microtubule network, is increasingly recognized as a critical player in the life cycle of various viruses.[1][7] Several viruses, including retroviruses and flaviviruses, have been shown to hijack centrosomal functions to facilitate their intracellular transport, replication, and suppression of the host's innate immune response.[1][2][8]
Although direct evidence for the involvement of the centrosome in bunyavirus replication is still emerging, its central role in cellular trafficking and organization makes it a plausible host dependency factor. This document outlines the potential applications of inhibitors that modulate centrosome function in the context of bunyavirus research and provides hypothetical protocols for their investigation.
Potential Mechanisms of Action for Centrosome Inhibitors Against Bunyaviruses
Based on the known functions of the centrosome and its role in other viral infections, inhibitors targeting this organelle could potentially disrupt the bunyavirus life cycle at several stages:
-
Inhibition of Viral Entry and Trafficking: Bunyaviruses enter host cells through endocytosis and subsequently traffic to the site of replication.[9] The microtubule network, organized by the centrosome, is crucial for this intracellular transport. Inhibitors that disrupt microtubule dynamics or centrosomal organization could therefore prevent the viral ribonucleoproteins (RNPs) from reaching the perinuclear region where replication occurs.
-
Disruption of Viral Replication Organelle Formation: Some RNA viruses remodel host cell membranes to create specialized "viral factories" for their replication. The centrosome can serve as a scaffold for the assembly of these replication complexes.[1] Centrosome inhibitors might interfere with the formation or function of these structures, thereby inhibiting viral RNA synthesis.
-
Interference with Viral Assembly and Egress: The assembly of new virions and their transport to the cell surface for release are also dependent on the cytoskeleton. By disorganizing the microtubule network, centrosome inhibitors could impede the trafficking of viral components and the egress of progeny virions.
-
Modulation of the Innate Immune Response: Recent studies have shown that the centrosome can act as a signaling hub for the innate immune response. For instance, the Zika virus has been shown to alter centrosome organization to suppress the production of interferons.[2][8] If bunyaviruses employ a similar immune evasion strategy, inhibitors that preserve normal centrosome function could potentially restore the host's antiviral response.
A diagram illustrating the potential points of intervention for centrosome inhibitors in the bunyavirus life cycle is presented below.
References
- 1. Centrosome and retroviruses: The dangerous liaisons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Host Cell Restriction Factors of Bunyaviruses and Viral Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host Cell Restriction Factors of Bunyaviruses and Viral Countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multifaceted roles of centrosomes in development, health, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Entry of Bunyaviruses into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cap-Dependent Endonuclease Inhibitors in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cap-dependent endonuclease (CEN), an essential component of the influenza virus polymerase complex, represents a prime target for novel antiviral drug development. This enzyme facilitates a unique "cap-snatching" mechanism, whereby the virus cleaves the 5' cap from host pre-mRNAs to prime its own transcription. Inhibition of this process effectively halts viral replication. This document provides detailed application notes and experimental protocols for the use of cap-dependent endonuclease inhibitors in drug discovery research, with a focus on preclinical evaluation. While specific data for "Cap-dependent endonuclease-IN-22" is not publicly available, this guide utilizes data from a representative CEN inhibitor, ADC189, and the well-characterized inhibitor, Baloxavir, to illustrate the application of these compounds in research settings.
Mechanism of Action: Cap-Snatching Inhibition
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. The "cap-snatching" process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs. Subsequently, the CEN active site, located in the PA subunit, cleaves the host mRNA 10-13 nucleotides downstream of the cap. These capped fragments then serve as primers for the synthesis of viral mRNA by the PB1 subunit. CEN inhibitors, such as ADC189 and Baloxavir, bind to the active site of the CEN domain, preventing the cleavage of host mRNAs and thereby inhibiting viral gene transcription and replication.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative CEN inhibitors, ADC189 and Baloxavir, against various influenza virus strains. This data is essential for comparing the potency of new chemical entities against established benchmarks.
Table 1: In Vitro Antiviral Activity of ADC189
| Virus Strain | EC50 (nmol/L) |
| A/H1N1 | 0.24 - 1.58 |
| A/H3N2 | 0.31 - 2.15 |
| Influenza B | 8.76 - 15.64 |
| Highly Pathogenic Avian Influenza (HPAI) | 0.45 - 3.21 |
| Oseltamivir-resistant strains | 0.29 - 1.89 |
| Data from preclinical studies of ADC189.[3] |
Table 2: In Vitro Antiviral Activity of Baloxavir Acid (BXA)
| Virus Strain | IC50 (nM) | EC50 (nM) |
| Influenza A (H1N1) | 1.4 - 2.9 | 0.46 - 0.73 |
| Influenza A (H3N2) | 2.5 - 3.1 | 0.73 - 0.98 |
| Influenza B | 4.5 - 8.9 | 2.2 - 3.4 |
| IC50 values were determined by an enzymatic assay, and EC50 values were determined by a plaque reduction assay.[4] |
Table 3: In Vivo Efficacy of ADC189 in a Mouse Model of H1N1 Infection
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Placebo | - | 0 |
| ADC189 (Prophylactic) | 1, 3, 10 | 100 |
| ADC189 (Therapeutic) | 1 | 40 |
| ADC189 (Therapeutic) | 3 | 80 |
| ADC189 (Therapeutic) | 10 | 100 |
| Oseltamivir (Therapeutic) | 10 | 60 |
| Mice were infected with a lethal dose of H1N1 influenza virus.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are fundamental for the evaluation of CEN inhibitors in a drug discovery pipeline.
FRET-Based Cap-Dependent Endonuclease Enzymatic Assay
This assay directly measures the enzymatic activity of the influenza virus CEN and is used to determine the IC50 of inhibitors. The assay relies on the cleavage of a FRET (Förster Resonance Energy Transfer) substrate by the endonuclease.
Materials:
-
Purified recombinant influenza virus PA N-terminal domain (CEN)
-
FRET-based RNA substrate (e.g., 20-nucleotide RNA with a 5'-FAM fluorophore and a 3'-quencher)[5]
-
Assay Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM MnCl2[6]
-
Test compound (CEN inhibitor) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 20 µL of the diluted test compound or vehicle control (assay buffer with DMSO) to each well.
-
Add 20 µL of purified CEN enzyme (e.g., 75 ng/µl) to each well.[5]
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the FRET RNA substrate (e.g., 200 nM final concentration) to each well.[5]
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 520 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer (PFU/mL)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose or Avicel RC-591
-
Test compound
-
Crystal violet staining solution
-
Formaldehyde solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in serum-free DMEM containing TPCK-trypsin (1 µg/mL).
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% Avicel or 1% agarose containing the serial dilutions of the test compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formaldehyde for at least 1 hour.
-
Remove the overlay and stain the cells with 0.1% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
Quantitative RT-PCR for Viral Load Determination
This assay quantifies the amount of viral RNA in a sample, providing a measure of viral replication. It is often used in both in vitro and in vivo studies to assess the efficacy of antiviral compounds.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probe specific for a conserved region of an influenza virus gene (e.g., M1 gene)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cell culture supernatants or tissue homogenates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase and a virus-specific or random hexamer primer.
-
qPCR Reaction Setup:
-
Prepare a master mix containing qPCR buffer, dNTPs, forward and reverse primers, probe (for TaqMan), and DNA polymerase.
-
Add a standardized amount of cDNA to each well of a qPCR plate.
-
Include appropriate controls: no-template control (NTC) and a standard curve of a plasmid containing the target viral gene sequence.
-
-
Real-Time PCR:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Generate a standard curve by plotting the Cq (quantification cycle) values of the standards against the logarithm of their known copy numbers.
-
Determine the viral RNA copy number in the experimental samples by interpolating their Cq values from the standard curve.
-
Compare the viral load in treated samples to that in untreated controls to determine the antiviral efficacy.
-
Safety and Toxicity
Preclinical assessment of safety and toxicity is a critical step in drug development. For the CEN inhibitor ADC189, a phase I clinical trial in healthy volunteers showed that the drug was well-tolerated, with only mild adverse events reported and no serious adverse events or dose-dependent toxicity.[7][8][9] In a 4-week oral administration study in chickens, Baloxavir marboxil showed no toxicity at doses significantly higher than the efficacious dose.[10] However, post-market surveillance of Baloxavir has indicated a potential for adverse events such as rhabdomyolysis, highlighting the importance of continued safety monitoring.[4] In vitro cytotoxicity assays (e.g., MTT or LDH assays) should be performed in parallel with efficacy studies to determine the selectivity index (SI = CC50/EC50) of the compound.
Conclusion
Cap-dependent endonuclease inhibitors are a promising class of antiviral agents for the treatment of influenza. The application notes and protocols provided herein offer a comprehensive guide for researchers and drug developers to evaluate the efficacy and mechanism of action of novel CEN inhibitors. By employing a combination of enzymatic and cell-based assays, along with in vivo models, the preclinical profile of these compounds can be thoroughly characterized, paving the way for the development of new and effective influenza therapies.
References
- 1. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Safety analysis of Oseltamivir and Baloxavir Marboxil after market approval: a pharmacovigilance study based on the FDA adverse event reporting system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FOUR-WEEK ORAL ADMINISTRATION OF BALOXAVIR MARBOXIL AS AN ANTI-INFLUENZA VIRUS DRUG SHOWS NO TOXICITY IN CHICKENS - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of Cap-Dependent Endonuclease Inhibitors: Application Notes and Protocols for IC50 Measurement of Cap-dependent endonuclease-IN-22
For Immediate Release
Audience: Researchers, scientists, and drug development professionals in the fields of virology, infectious diseases, and antiviral drug discovery.
Introduction
The cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza viruses and other segmented negative-strand RNA viruses, has emerged as a critical target for novel antiviral therapeutics. By cleaving the 5' cap from host pre-mRNAs to generate primers for viral mRNA synthesis—a process known as "cap-snatching"—the endonuclease enables the virus to co-opt the host's translational machinery. Inhibition of this enzyme effectively halts viral replication. Cap-dependent endonuclease-IN-22 is a potent inhibitor of this crucial viral enzyme. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, a key metric for assessing its antiviral potency.
The following protocols outline two common methodologies for IC50 determination: a biochemical assay using a fluorescence resonance energy transfer (FRET) substrate and a cell-based plaque reduction assay. These methods provide complementary information on the direct enzymatic inhibition and the overall antiviral efficacy in a cellular context.
Data Presentation: Comparative IC50 Values of Cap-Dependent Endonuclease Inhibitors
While specific IC50 data for this compound is not publicly available in the reviewed literature, the following table summarizes the reported IC50 values for other notable cap-dependent endonuclease inhibitors to provide a comparative context for experimental results.
| Inhibitor | Assay Type | Target Virus/Enzyme | IC50 (nM) | Reference |
| Baloxavir acid (S-033447) | Plaque Reduction | Influenza A (H1N1) | 0.28 | [1] |
| Baloxavir acid (S-033447) | Plaque Reduction | Influenza A (H3N2) | 0.16 | [1] |
| Baloxavir acid (S-033447) | Plaque Reduction | Influenza B (Victoria) | 3.42 | [1] |
| Baloxavir acid (S-033447) | Plaque Reduction | Influenza B (Yamagata) | 2.43 | [1] |
| Compound I-4 | Endonuclease Inhibition | Influenza A | 3290 | [2] |
| Compound II-2 | Endonuclease Inhibition | Influenza A | 1460 | [2] |
| Cap-dependent endonuclease-IN-206 | Endonuclease Inhibition | Not Specified | 286 | [3] |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using a FRET-based Assay
This protocol describes a high-throughput method to measure the direct inhibition of the cap-dependent endonuclease enzyme by this compound.
Materials:
-
Recombinant influenza virus cap-dependent endonuclease (PA subunit)
-
FRET-based RNA substrate with a fluorophore and a quencher
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT)
-
This compound
-
DMSO (for compound dilution)
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant cap-dependent endonuclease to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-noise ratio.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or DMSO (as a negative control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted enzyme to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 5 µL of the FRET-based RNA substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation/Emission wavelengths will depend on the specific FRET pair used). Take readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data by setting the velocity of the DMSO control as 100% activity and the velocity of a no-enzyme control as 0% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based IC50 Determination using a Plaque Reduction Assay
This protocol measures the ability of this compound to inhibit influenza virus replication in a cellular environment.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/WSN/33 (H1N1))
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose
-
Crystal Violet staining solution
-
This compound
-
DMSO
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM supplemented with 0.5% BSA and 1 µg/mL TPCK-trypsin).
-
Virus Infection:
-
When cells are confluent, wash the monolayer with PBS.
-
Infect the cells with a dilution of influenza virus that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Inhibitor Treatment:
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with 2 mL of a mixture containing 2x DMEM, 1% low-melting-point agarose, and the various concentrations of this compound (or DMSO for the control).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 4% paraformaldehyde for 1 hour.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration of the inhibitor compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of cap-snatching by viral polymerase and its inhibition.
Caption: Workflow for biochemical IC50 determination.
References
Application Notes and Protocols for Evaluating the Antiviral Efficacy of CEN Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease (CEN) is a critical enzyme for the replication of several RNA viruses, including influenza viruses and bunyaviruses.[1][2][3][4] This enzyme is responsible for a process known as "cap-snatching," where it cleaves the 5' cap from host cell mRNAs to use as a primer for viral mRNA synthesis.[2] As the CEN active site is conserved across various viral families and is absent in humans, it represents a promising target for broad-spectrum antiviral drug development.[2] CEN inhibitors, such as the approved drug baloxavir marboxil, effectively block this crucial step in viral replication.[1][3][4]
These application notes provide a comprehensive guide for the experimental design and detailed protocols to assess the antiviral efficacy of novel CEN inhibitors. The methodologies outlined here cover essential in vitro assays to determine the potency and cytotoxicity of candidate compounds, providing a robust framework for preclinical drug development.
Viral Replication and the Role of Cap-Dependent Endonuclease
Viral replication is a multi-step process that involves attachment to the host cell, entry, uncoating, genome replication, protein synthesis, assembly of new viral particles, and release.[5] For certain RNA viruses, the transcription of their genome into messenger RNA (mRNA) is a critical step that relies on the host cell's machinery. However, these viruses have evolved a unique mechanism to ensure their mRNAs are efficiently translated.
The cap-dependent endonuclease (CEN) plays a pivotal role in this process. It is a viral enzyme that cleaves the 5' cap structure, along with a short stretch of nucleotides, from host cellular pre-mRNAs. This "snatched" cap is then used as a primer to initiate the transcription of the viral genome by the viral RNA-dependent RNA polymerase (RdRP).[2] This process is essential for the virus as the cap structure is required for the initiation of translation by the host cell's ribosomes. By inhibiting the CEN, the virus is unable to synthesize its own proteins, thereby halting its replication.
Experimental Workflow for Efficacy Testing
A systematic approach is crucial for evaluating the antiviral potential of CEN inhibitors. The workflow begins with determining the cytotoxicity of the compound to ensure that any observed antiviral effect is not due to cell death. Subsequently, a series of in vitro assays are performed to quantify the inhibitor's ability to suppress viral replication.
Detailed Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Lines: Select a cell line that is susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza A virus, Vero E6 cells for various bunyaviruses). Maintain the cells in an appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Virus Stock: Propagate the virus in the selected cell line to generate a high-titer virus stock. The virus titer can be determined using a plaque assay or a 50% Tissue Culture Infective Dose (TCID50) assay.[6][7] Aliquot the virus stock and store it at -80°C for future use.
Cytotoxicity Assay
This protocol is essential to determine the concentration range of the CEN inhibitor that is non-toxic to the host cells. This is crucial to differentiate between true antiviral activity and non-specific effects due to cytotoxicity.[8]
-
Protocol:
-
Seed the appropriate host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of the CEN inhibitor in a cell culture medium.
-
Remove the growth medium from the cells and add the diluted inhibitor to the wells in triplicate. Include a "cells only" control (no compound) and a "blank" control (medium only).
-
Incubate the plate for the same duration as the planned antiviral assays (e.g., 48-72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.[9]
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay provides a preliminary assessment of the antiviral activity of the CEN inhibitor by measuring the reduction in virus-induced cell death.[10][11]
-
Protocol:
-
Seed host cells in a 96-well plate to form a confluent monolayer.
-
Prepare serial dilutions of the CEN inhibitor.
-
Pre-treat the cells with the diluted inhibitor for a specified time (e.g., 1-2 hours).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubate the plate until CPE is clearly visible in the virus control wells.
-
Stain the cells with a viability dye such as crystal violet or neutral red.
-
Elute the dye and measure the absorbance.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the inhibitor that reduces the viral CPE by 50%.
-
Plaque Reduction Assay
The plaque assay is considered the gold standard for quantifying infectious virus particles and is used to determine the effect of the CEN inhibitor on the production of infectious progeny.[6][7]
-
Protocol:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the CEN inhibitor.
-
Pre-treat the cells with the diluted inhibitor for 1-2 hours.
-
Infect the cells with a known number of plaque-forming units (PFU) of the virus (e.g., 100 PFU/well).
-
After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the inhibitor.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each inhibitor concentration and determine the EC50.
-
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the CEN inhibitor.[12]
-
Protocol:
-
Seed host cells in 24-well or 48-well plates.
-
Pre-treat the cells with serial dilutions of the CEN inhibitor.
-
Infect the cells with the virus at a low MOI (e.g., 0.01).
-
After the adsorption period, wash the cells to remove unattached virus and add fresh medium containing the inhibitor.
-
Incubate for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).
-
Collect the supernatant and determine the virus titer using a plaque assay or TCID50 assay.
-
Calculate the reduction in virus yield for each inhibitor concentration and determine the EC50.
-
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables for easy comparison. The key parameters to report are the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the selectivity index (SI). The SI is a crucial measure of the therapeutic window of the compound and is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising antiviral candidate.[10]
Table 1: Cytotoxicity of CEN Inhibitor on Host Cells
| Compound | Cell Line | Assay Method | Incubation Time (h) | CC50 (µM) |
| CENi-A | MDCK | MTT | 48 | >100 |
| CENi-B | Vero E6 | CellTiter-Glo | 72 | 85.2 |
| Control | MDCK | MTT | 48 | >100 |
Table 2: In Vitro Antiviral Efficacy of CEN Inhibitors
| Compound | Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| CENi-A | Influenza A (H1N1) | MDCK | Plaque Reduction | 0.015 | >100 | >6667 |
| CENi-A | Influenza A (H3N2) | MDCK | Plaque Reduction | 0.021 | >100 | >4762 |
| CENi-B | Rift Valley Fever Virus | Vero E6 | Yield Reduction | 0.12 | 85.2 | 710 |
| Baloxavir | Influenza A (H1N1) | MDCK | Plaque Reduction | 0.005 | >100 | >20000 |
Logical Relationship for Efficacy Determination
The determination of a CEN inhibitor's efficacy is a multi-faceted process that involves integrating data from various assays. The logical flow ensures that a compound's antiviral activity is specific and not a result of general toxicity.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of CEN inhibitors as potential antiviral agents. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the cytotoxicity, potency, and selectivity of their candidate compounds. This comprehensive in vitro characterization is a critical first step in the drug development pipeline, enabling the identification of promising lead candidates for further preclinical and clinical investigation.
References
- 1. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Influenza C virus susceptibility to antivirals with different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. content.noblelifesci.com [content.noblelifesci.com]
- 8. youtube.com [youtube.com]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Troubleshooting & Optimization
How to improve the solubility of Cap-dependent endonuclease-IN-22 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Cap-dependent endonuclease-IN-22 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and specific small molecule inhibitor of the cap-dependent endonuclease (CEN) enzyme.[1][2] The CEN enzyme is crucial for the replication of certain viruses, such as the influenza virus, as it is responsible for the "cap-snatching" process required for viral mRNA transcription.
Q2: What is the primary mechanism of action of this compound?
This compound inhibits the endonuclease activity of the viral CEN. This prevents the cleavage of the 5' caps from host cell pre-mRNAs, a critical step in generating primers for viral mRNA synthesis. By blocking this "cap-snatching" mechanism, the inhibitor effectively halts viral gene transcription and replication.
Q3: What are the main applications of this compound in research?
This compound is primarily used in virology research, particularly in studies involving influenza and other viruses that utilize a cap-snatching mechanism. Its applications include:
-
Studying the viral replication cycle.
-
Screening for and characterizing antiviral compounds.
-
Validating the cap-dependent endonuclease as a drug target.
Troubleshooting Guide: Solubility and Preparation of Stock Solutions
Researchers may encounter solubility issues with this compound. This guide provides a systematic approach to dissolving and handling the compound for experimental use.
Solubility Profile
While exact quantitative solubility data can vary between batches and is dependent on experimental conditions, the following table provides a general solubility profile for this compound.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | May require heating and/or sonication for complete dissolution. |
| Water / Aqueous Buffers (e.g., PBS) | Insoluble | Direct dissolution in aqueous solutions is not recommended. |
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol provides a general guideline for preparing a stock solution. It is recommended to perform a small-scale solubility test first.
Materials:
-
This compound (MW: 815.31 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 815.31 g/mol * (1000 mg / 1 g) = 8.15 mg
-
-
Weigh the compound: Carefully weigh out 8.15 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 2 weeks) or -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Common Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in DMSO. | Insufficient mixing or sonication. | Continue vortexing and/or sonicating. Gentle warming (to 37°C) may also help. |
| Compound has degraded. | Use a fresh vial of the compound. | |
| Precipitation occurs when adding the DMSO stock to aqueous media. | The compound's solubility limit in the final aqueous solution is exceeded. The final DMSO concentration is too low to maintain solubility. | 1. Decrease the final concentration of the inhibitor. 2. Increase the final DMSO concentration (ensure it is not toxic to your cells; typically <0.5%).3. Prepare an intermediate dilution in a co-solvent like ethanol before adding to the aqueous medium.4. Add the DMSO stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing. |
| Interaction with components in the cell culture media (e.g., proteins, salts). | Consider using a simplified buffer for the initial experiment to identify the problematic component. Serum in the media can sometimes aid solubility, but can also lead to precipitation. |
Experimental Protocols
In Vitro Cap-Dependent Endonuclease Activity Assay (Fluorescence-Based)
This assay measures the endonuclease activity by detecting the cleavage of a fluorescently labeled RNA substrate.
Workflow Diagram:
Caption: Workflow for the in vitro cap-dependent endonuclease activity assay.
Detailed Protocol:
-
Assay Buffer Preparation: Prepare an assay buffer containing 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, and 1 mM DTT.
-
RNA Substrate: Use a short, single-stranded RNA oligonucleotide (e.g., 20-30 nucleotides) labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end. In its intact state, the fluorescence is quenched.
-
Enzyme Preparation: Dilute the purified cap-dependent endonuclease enzyme to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted CEN enzyme to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation: Add 5 µL of the fluorescently labeled RNA substrate to each well to initiate the reaction.
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity (e.g., every minute for 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity over time).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathway
Influenza Virus Cap-Snatching Mechanism
The diagram below illustrates the "cap-snatching" process utilized by the influenza virus for its mRNA transcription and highlights the point of inhibition by this compound.
References
Technical Support Center: Cap-Dependent Endonuclease Inhibitor Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with cap-dependent endonuclease (CEN) inhibitor assays.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during CEN inhibitor assays, from high background signals to identifying false positives.
Q1: Why is the background signal in my fluorescence-based assay (FRET, FP) too high?
High background can obscure the signal from genuine endonuclease activity, reducing the assay window and sensitivity.
-
Potential Cause 1: Substrate Degradation. The fluorescently labeled RNA or DNA substrate may be degraded by contaminating nucleases or inherent instability.
-
Potential Cause 2: Environmental Factors. The fluorescence of your labels (e.g., FAM, Cy5) can be sensitive to pH, temperature, and ionic concentration changes. [3] * Solution:
- Strictly control and optimize the buffer composition.
- Ensure consistent temperature during incubation and reading steps.
-
Potential Cause 3: Compound Interference. Test compounds can be intrinsically fluorescent, absorbing light at the excitation or emission wavelengths (inner filter effect). [4] * Solution:
- Pre-screen compound libraries for auto-fluorescence by incubating the compound with the assay buffer (without enzyme or substrate) and measuring the signal.
- Subtract the signal from compound-only wells from the experimental wells.
-
Potential Cause 4: Non-Specific Binding. In Fluorescence Polarization (FP) assays, the fluorescent ligand may bind non-specifically to other proteins or components in the assay mixture.
-
Solution:
-
Include a mild non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to minimize non-specific interactions.
-
Optimize the concentration of the endonuclease enzyme; using too high a concentration can increase background.
-
-
Q2: My assay signal is weak or absent. What are the likely causes?
A low signal-to-background ratio makes it difficult to detect inhibition accurately. [1]
-
Potential Cause 1: Inactive Enzyme. The endonuclease may have lost activity due to improper storage, handling, or degradation.
-
Solution:
-
Verify enzyme activity using a positive control inhibitor of known potency, such as 2,4-dioxo-4-phenylbutanoic acid (DPBA) or Baloxavir acid (BXA). [1][5] * Ensure the enzyme has been stored at the correct temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol.
-
Check for the presence of essential divalent metal cofactors, as CEN activity is often strongly dependent on Mn²⁺ or Mg²⁺. [6][7]The activity in the presence of Mn²⁺ can be significantly higher (e.g., 27-fold) than with Mg²⁺. [6]* Potential Cause 2: Sub-optimal Assay Conditions. The buffer pH, salt concentration, or incubation time may not be optimal for enzyme activity.
-
-
Solution:
-
Perform an enzyme titration to determine the optimal concentration that gives a robust signal without saturating the substrate. [5] * Conduct a time-course experiment to find the optimal reaction time where the signal is strong but the reaction is still in the linear range. [8] * Optimize the substrate concentration. A concentration around the Michaelis constant (Km) is often a good starting point for inhibitor screening. [6]* Potential Cause 3: Incorrect Instrument Settings (TR-FRET). For Time-Resolved FRET assays, incorrect filter selection is a common reason for failure.
-
-
Solution:
-
False positives are compounds that appear active but do not inhibit the target through the desired mechanism. They are a major source of wasted resources. [10][11][12]
-
Strategy 1: Use Orthogonal Assays. Confirm hits using a secondary assay that has a different detection method. [10]For example, if the primary screen was a FRET-based assay, a hit could be confirmed using a gel-based cleavage assay or a high-throughput mass spectrometry (HTMS) assay. [4][13]This helps eliminate compounds that interfere specifically with the primary assay's technology (e.g., fluorescence). [13]* Strategy 2: Perform Counter Screens.
-
Reactivity/Redox Cycling: Some compounds generate reactive species like hydrogen peroxide, especially in the presence of reducing agents like DTT, which can non-specifically inactivate the enzyme. [10]Use an assay to detect redox-cycling compounds.
-
Aggregation: At high concentrations, some compounds form aggregates that sequester and non-specifically inhibit enzymes. [12]Activity from aggregators can often be reduced by including a non-ionic detergent in the buffer.
-
Metal Chelation: Since CENs are metalloenzymes, compounds that are strong metal chelators can show activity. [14]This may be a desired mechanism, but it's important to characterize it. Consider a counter-screen to identify general, non-specific chelators.
-
Inorganic Impurities: Test compound stocks may be contaminated with metal impurities (e.g., zinc) that can cause inhibition. [11]This can be tested by adding a strong chelator like TPEN to see if the inhibition is reversed. [11]* Strategy 3: Verify Dose-Response Relationship. True inhibitors should exhibit a clear, sigmoidal dose-response curve. Pan-Assay Interference Compounds (PAINS) and other artifacts often have very steep or irregular curves.
-
Section 2: Data Presentation & Assay Comparison
Choosing the right assay is critical for a successful screening campaign. Different formats offer trade-offs in throughput, sensitivity, and susceptibility to interference.
| Assay Type | Principle | Advantages | Common Challenges | Typical Throughput |
| FRET Assay | Cleavage of a dual-labeled RNA/DNA substrate separates a fluorophore and a quencher, increasing fluorescence. [1] | Homogeneous (no-wash), real-time kinetics possible, highly sensitive. [1][15] | Inner filter effect, compound auto-fluorescence, substrate instability. [3][4] | High to Ultra-High |
| Fluorescence Polarization (FP) | Competitive binding assay where a small fluorescent ligand is displaced from the enzyme by an inhibitor, causing a decrease in polarization. [16] | Homogeneous, sensitive, directly measures binding to the active site. [16] | Requires a suitable fluorescent ligand, susceptible to light scattering and compound fluorescence. | High to Ultra-High |
| Gel-Based Cleavage Assay | Enzyme cleaves a radiolabeled or fluorescently labeled substrate, and products are separated by gel electrophoresis. [17] | Direct visualization of cleavage products, robust, good for confirming hits and excluding fluorescence artifacts. [4] | Low-throughput, labor-intensive, often requires radioactivity. [16] | Low |
| HT Mass Spectrometry (HTMS) | Directly measures the mass of the substrate and cleaved product. [13] | Label-free, highly specific, eliminates nearly all detection-based false positives. [13] | Requires specialized equipment, lower throughput than fluorescence assays. | Medium to High |
Section 3: Experimental Protocols
Protocol 1: FRET-Based Endonuclease Activity Assay
This protocol is adapted for a 384-well plate format suitable for high-throughput screening.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MnCl₂, 1 mM DTT. [6]Prepare fresh and keep on ice.
-
Enzyme Stock: Purified cap-dependent endonuclease (e.g., Influenza PA/PB1/PB2 trimer) diluted to 2X final concentration (e.g., 10 nM) in Assay Buffer. [6] * Substrate Stock: A 20-nucleotide synthetic RNA labeled with a 5' fluorophore (e.g., 6-FAM) and a 3' quencher (e.g., Iowa Black) diluted to 2X final concentration (e.g., 400 nM) in Assay Buffer. [1][2] * Test Compounds: Serially diluted in 100% DMSO, then diluted in Assay Buffer to a 4X final concentration with a final DMSO concentration ≤1%.
-
-
Assay Procedure:
-
Add 5 µL of 4X test compound or control (e.g., DPBA inhibitor or DMSO vehicle) to the appropriate wells of a low-volume 384-well plate.
-
Add 5 µL of 2X Enzyme Stock to all wells except the "no enzyme" controls. Add 5 µL of Assay Buffer to these control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of 2X Substrate Stock to all wells. The final reaction volume is 20 µL.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity (e.g., Excitation 485 nm / Emission 520 nm for FAM) every 2 minutes for 60 minutes at 37°C.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Normalize the data: % Inhibition = 100 * [1 - (Velocity_compound - Velocity_no_enzyme) / (Velocity_DMSO - Velocity_no_enzyme)].
-
Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 4: Visual Diagrams
Diagram 1: Influenza Cap-Snatching Mechanism
This diagram illustrates the biological role of the cap-dependent endonuclease in influenza virus replication, providing context for the inhibitor's mechanism of action.
Caption: The "Cap-Snatching" mechanism of the influenza virus polymerase.
Diagram 2: Troubleshooting Workflow for High Background Signal
This logical flowchart guides researchers through a step-by-step process to diagnose the cause of high background in their fluorescence-based assays.
Caption: A step-by-step workflow for diagnosing high background signals.
References
- 1. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors | PLOS One [journals.plos.org]
- 7. publicacions.ub.edu [publicacions.ub.edu]
- 8. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. A real-time fluorescence assay for CPSF73, the nuclease for pre-mRNA 3'-end processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with Cap-dependent endonuclease-IN-22
Welcome to the technical support center for Cap-dependent endonuclease-IN-22 (CEN-IN-22). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments and interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the cap-dependent endonuclease (CEN) enzyme.[1][2] This enzyme is crucial for the replication of certain viruses, such as influenza.[3][4] The CEN enzyme is part of the viral RNA polymerase complex and initiates viral mRNA synthesis by cleaving host cell pre-mRNAs to generate capped primers, a process known as "cap-snatching".[3][5][6] CEN-IN-22 likely acts by chelating the divalent metal ions (Mg²⁺ or Mn²⁺) in the CEN active site, which are essential for its catalytic activity, thereby preventing the generation of capped primers and inhibiting viral replication.[7]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to store the stock solution at -20°C or -80°C to maintain stability. Please refer to the Certificate of Analysis for specific storage recommendations.[1]
Q3: Can this compound be used in cell-based assays?
A3: Yes, this compound is designed for use in cell-based assays to determine its antiviral activity. It is important to first assess the cytotoxicity of the compound on the specific cell line being used to ensure that the observed antiviral effect is not due to cell death.
Q4: What are the potential off-target effects of this compound?
A4: While Cap-dependent endonucleases are attractive drug targets because they are specific to viruses and not encoded in the human genome, the potential for off-target effects should always be considered.[7] As CEN inhibitors often function by chelating metal ions, they could potentially interact with other metalloenzymes. It is advisable to include appropriate controls in your experiments to assess any non-specific effects.
Troubleshooting Guide
Issue 1: Lower than expected potency (High IC50/EC50 value) in an in vitro assay.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Compound Degradation | Ensure the compound has been stored correctly and prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. |
| Assay Conditions | Optimize assay parameters such as incubation time, enzyme concentration, and substrate concentration. The catalytic activity of CEN is dependent on divalent cations like Mn²⁺ or Mg²⁺; ensure the optimal concentration of these ions is present in the assay buffer.[7] |
| Cell Line Variability | The potency of antiviral compounds can vary between different cell lines. If applicable, test the compound in a different, well-characterized cell line. |
| Viral Strain Resistance | The target virus may have pre-existing resistance to this class of inhibitors. Sequence the CEN domain of the viral polymerase to check for known resistance mutations. For influenza virus, substitutions at position I38 of the PA subunit have been linked to reduced susceptibility to CEN inhibitors.[8] |
Issue 2: High cytotoxicity observed in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Compound Concentration | Perform a dose-response experiment to determine the maximum non-toxic concentration of the compound. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the compound or the solvent. Consider using a more robust cell line if possible. |
| Assay Duration | Shorten the incubation time of the cytotoxicity assay to determine if the toxicity is time-dependent. |
Issue 3: Inconsistent results between experimental replicates.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for serial dilutions of the compound. Use calibrated pipettes. |
| Cell Seeding Density | Inconsistent cell numbers can lead to variability. Ensure a uniform cell seeding density across all wells of your assay plate. |
| Compound Precipitation | Visually inspect the compound stock solution and the assay wells for any signs of precipitation. If precipitation is observed, try preparing a fresh, lower concentration stock solution or using a different solvent. |
| Edge Effects in Assay Plates | To minimize edge effects, avoid using the outer wells of the assay plate for experimental samples. Fill the outer wells with sterile PBS or media. |
Experimental Protocols
Key Experiment: In Vitro Cap-Dependent Endonuclease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the CEN enzyme.
Materials:
-
Recombinant Cap-dependent endonuclease enzyme
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Fluorescently labeled RNA substrate with a 5' cap structure
-
Quencher-labeled RNA probe
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant CEN enzyme to all wells except for the negative control wells.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled capped RNA substrate and the quencher-labeled probe.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the CEN enzyme will separate the fluorophore from the quencher, resulting in a fluorescence signal.
-
Calculate the rate of the enzymatic reaction and determine the IC50 value of this compound by plotting the percent inhibition against the compound concentration.
Visualizations
Signaling Pathway: The "Cap-Snatching" Mechanism of Influenza Virus
Caption: The "Cap-Snatching" mechanism of influenza virus and the inhibitory action of CEN-IN-22.
Experimental Workflow: In Vitro CEN Inhibition Assay
Caption: A typical workflow for an in vitro Cap-dependent endonuclease (CEN) inhibition assay.
Logical Relationship: Troubleshooting Flowchart for Low Potency
Caption: A troubleshooting flowchart for addressing unexpectedly low potency of CEN-IN-22.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2641942-32-5|DC Chemicals [dcchemicals.com]
- 3. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Cap-Dependent Endonuclease Inhibitors In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential in vitro cytotoxicity of cap-dependent endonuclease (CEN) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cap-dependent endonuclease (CEN) inhibitors and why is it expected to have low cytotoxicity?
A1: Cap-dependent endonuclease (CEN) is a viral enzyme crucial for initiating the transcription of the viral genome. It does this through a "cap-snatching" process, where it cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer for viral mRNA synthesis.[1] CEN inhibitors, such as Baloxavir Marboxil, directly target and block the activity of this viral-specific enzyme.[1][2][3][4] Since this endonuclease is unique to the virus and not present in human cells, inhibitors are designed to be highly selective for the viral target, which is expected to result in low off-target effects and consequently, low cytotoxicity to host cells.[5]
Q2: What are the standard assays to measure the in vitro cytotoxicity of CEN inhibitors?
A2: The most common in vitro assays to measure the cytotoxicity of antiviral compounds, including CEN inhibitors, are:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture supernatant, which is an indicator of compromised cell membrane integrity.[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of metabolically active cells.
Q3: How is the selectivity of a CEN inhibitor determined?
A3: The selectivity of a CEN inhibitor is determined by its Selectivity Index (SI). The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50). A higher SI value indicates greater selectivity of the compound for its antiviral activity over its cytotoxic effects.[8] Compounds with an SI value of 10 or greater are generally considered to have significant antiviral activity in vitro.[8]
Q4: Can off-target effects of CEN inhibitors contribute to cytotoxicity?
A4: While CEN inhibitors are designed to be highly specific for the viral endonuclease, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. These off-target interactions could potentially modulate host cellular pathways and lead to cytotoxicity. For instance, some antiviral compounds have been shown to influence signaling pathways like the Raf/MEK/ERK pathway.[9] However, for many CEN inhibitors like Baloxavir acid (the active form of Baloxavir Marboxil), in vitro studies have shown a lack of significant cytotoxicity in cytopathic effect assays.[10][11]
Quantitative Data Summary
The following tables summarize the in vitro efficacy (EC50) and cytotoxicity (CC50) of various cap-dependent endonuclease and other polymerase inhibitors.
Table 1: In Vitro Antiviral Activity (EC50) of Polymerase Inhibitors against Influenza Viruses
| Compound | Virus Strain | Cell Line | EC50 (nM) | Reference |
| Baloxavir acid (BXA) | Influenza A/H1N1pdm | MDCK | 17.96 | [10] |
| Baloxavir acid (BXA) | Influenza A/H3N2 | MDCK | 4.48 | [10] |
| Baloxavir acid (BXA) | Influenza B | MDCK | 18.67 | [10] |
| Baloxavir acid (BXA) | Influenza A/H1N1 | MDCK | 0.76 | [5] |
| Baloxavir acid (BXA) | Influenza A/H3N2) | A549 | 19.55 ± 5.66 | [12] |
| Pimodivir (VX-787) | Influenza A(H1N1) | - | 8 | [13] |
| Pimodivir (VX-787) | Influenza A(H3N2) | - | 12 | [13] |
| Pimodivir (VX-787) | Influenza A(H1N1)pdm09 | - | 0.17 ± 0.07 | [14] |
| Pimodivir (VX-787) | Influenza A(H3N2) | - | 0.24 ± 0.13 | [14] |
| Favipiravir (T-705) | Influenza A/H1N1 | MDCK | 0.19 - 22.48 µM | [8] |
| Favipiravir (T-705) | Influenza B | MDCK | 1.21 ± 0.01 µM | [8] |
Table 2: In Vitro Cytotoxicity (CC50) of Polymerase Inhibitors
| Compound | Cell Line | CC50 | Reference |
| Baloxavir acid (BXA) | MDCK | > 40 µM | [10] |
| Baloxavir acid (BXA) | NIH3T3 | > 800 µM | [10] |
| Baloxavir acid (BXA) | A549 | 22.79 µM | [5] |
| Baloxavir acid (BXA) | Calu-3 | 17.30 µM | [5] |
| Pimodivir (VX-787) | MDCK | 12 µM | [13] |
| Pimodivir (VX-787) | - | >1 µM | [13] |
| Favipiravir (T-705) | MDCK, Vero, HEL, A549, HeLa, HEp-2 | > 1,000 µg/ml | [15] |
| Favipiravir (T-705) | Caco-2 | > 1000 µM | [2] |
Troubleshooting Guides
Issue 1: High background signal in cytotoxicity assays.
Q: My negative control wells (cells with vehicle only) show a high background signal in my colorimetric/fluorometric cytotoxicity assay. What could be the cause and how can I fix it?
A: High background can obscure your results and reduce the sensitivity of your assay. Here are some common causes and solutions:
-
Contaminated Reagents: Buffers or media could be contaminated with bacteria or other substances that interfere with the assay.
-
Solution: Use fresh, sterile reagents for each experiment.[7]
-
-
Phenol Red in Media: Phenol red in cell culture media can increase background absorbance in some colorimetric assays.
-
Solution: When possible, perform the final assay measurements in phenol red-free media or phosphate-buffered saline (PBS).[10]
-
-
Serum Components: Components in fetal bovine serum (FBS) can contribute to background fluorescence.
-
Solution: Similar to phenol red, consider switching to serum-free media or PBS for the final reading.[10]
-
-
Improper Washing: Inadequate washing of the cell monolayer can leave residual media and compounds that contribute to background.
-
Substrate Instability: The substrate used in the assay may be degrading over time.
-
Solution: Prepare the substrate solution fresh just before use.[17]
-
Issue 2: High variability between replicate wells.
Q: I'm observing significant variability in the results between my replicate wells for the same experimental condition. What are the likely sources of this inconsistency?
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of the microplate is a major source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension periodically while plating. Use calibrated multichannel pipettes for consistent dispensing.[18]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of compounds, media, or assay reagents will lead to variable results.
-
Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and assay performance.
-
Solution: To minimize edge effects, avoid using the outer wells for critical samples. Instead, fill them with sterile media or PBS. Using plate sealers can also help reduce evaporation.[18]
-
-
Incomplete Reagent Mixing: If assay reagents are not mixed thoroughly in each well, the reaction will be uneven.
-
Solution: After adding reagents, gently mix the contents of the plate on an orbital shaker.[18]
-
Issue 3: The CEN inhibitor appears cytotoxic at all tested concentrations.
Q: My CEN inhibitor is showing cytotoxicity even at very low concentrations, which is unexpected. How should I troubleshoot this?
A: While CEN inhibitors are generally not highly cytotoxic, apparent toxicity at all concentrations warrants investigation:
-
Compound Solubility Issues: The compound may be precipitating out of solution at higher concentrations, and the precipitate can interfere with the assay readout, mimicking cytotoxicity.
-
Solution: Visually inspect the wells under a microscope for any signs of precipitation. Test the solubility of your compound in the assay media beforehand. Consider using a lower concentration range or a different solvent.
-
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be cytotoxic at the concentrations used in the assay.
-
Solution: Run a solvent control where cells are treated with the highest concentration of the solvent used in the experiment. Ensure the final solvent concentration is well below the known toxic level for your cell line.
-
-
Incorrect Compound Concentration: There might be an error in the calculation of the compound's stock concentration or dilutions.
-
Solution: Double-check all calculations and consider preparing a fresh stock solution of the inhibitor.
-
-
Cell Line Sensitivity: The specific cell line you are using might be particularly sensitive to the compound or its off-target effects.
-
Solution: Test the inhibitor on a different, commonly used cell line (e.g., MDCK, A549, Vero) to see if the effect is cell line-specific.
-
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT by viable cells.[15]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CEN inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of solvent used for the inhibitor) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[7]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
It is crucial to have three sets of controls:
-
Vehicle Control: Spontaneous LDH release from untreated cells.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.
-
Background Control: Medium without cells.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
The percentage of cytotoxicity is calculated using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
-
Visualizations
Caption: A general workflow for assessing the in vitro cytotoxicity of CEN inhibitors.
Caption: A logical flowchart for troubleshooting high variability in cytotoxicity assays.
Caption: The mechanism of CEN inhibition and potential for off-target effects leading to cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. arp1.com [arp1.com]
- 7. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
- 17. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Cap-dependent endonuclease-IN-22 in solution
Welcome to the technical support center for Cap-dependent endonuclease-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this potent inhibitor in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound has low aqueous solubility. Rapid change in solvent polarity from a high-concentration stock (e.g., in DMSO) to an aqueous buffer can cause the compound to crash out of solution. | 1. Optimize Solvent Concentration: Minimize the final concentration of the organic solvent (e.g., DMSO) in your assay to a level tolerated by the enzyme and that maintains compound solubility (typically ≤1%). 2. Serial Dilutions: Perform intermediate dilution steps in a co-solvent system or directly in the assay buffer at a lower concentration to avoid a sharp polarity shock. 3. Increase Incubation Temperature: A modest increase in the incubation temperature of your assay may improve solubility. However, ensure this is within the optimal range for your endonuclease's activity. |
| Loss of Inhibitory Activity Over Time | The compound may be unstable in the chosen solvent or buffer, leading to degradation. This can be due to hydrolysis, oxidation, or photolysis. | 1. Freshly Prepare Solutions: Prepare solutions of this compound fresh for each experiment from a solid stock if possible. 2. Aliquot and Store Properly: If a stock solution must be made, aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil. 3. Optimize Buffer Conditions: Evaluate the stability of the compound in different buffer systems and at various pH levels to identify the optimal conditions. |
| Inconsistent Assay Results | This can be due to variability in compound concentration from incomplete solubilization or degradation. It could also stem from interactions with assay components. | 1. Ensure Complete Solubilization: Before use, ensure the compound is fully dissolved. Gentle vortexing or sonication may aid in this process. 2. Control for Solvent Effects: Include a solvent-only control in your experiments to account for any effects of the solvent on the enzyme's activity. 3. Evaluate Additive Effects: If your buffer contains additives (e.g., detergents, reducing agents), test their compatibility with the inhibitor. |
| Color Change in Solution | A change in the color of the solution may indicate compound degradation or a chemical reaction with a component of the buffer. | 1. Assess Purity: Use analytical techniques like HPLC to check the purity of the compound and identify any degradation products. 2. Review Buffer Components: Investigate potential reactions between the inhibitor and buffer components. Consider using a simpler buffer system. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is commonly recommended for small molecule inhibitors. For final assay concentrations, the stock solution should be diluted in a buffer that is optimal for the endonuclease enzyme, ensuring the final DMSO concentration is low (e.g., <1%) to avoid impacting enzyme activity.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored in tightly sealed vials, protected from light. For short-term storage (days to a week), 4°C may be acceptable, but for long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: My compound precipitates when I add it to my aqueous assay buffer. What can I do?
A3: Precipitation is a common issue with hydrophobic small molecules. To mitigate this, you can try several strategies:
-
Decrease the final concentration of your inhibitor.
-
Perform a serial dilution of your DMSO stock in the assay buffer.
-
Slightly increase the percentage of DMSO in your final assay volume, ensuring it does not exceed a concentration that affects enzyme activity (typically validated to be below 1-5%).
-
Consider the use of a stabilizing excipient, such as a cyclodextrin, if compatible with your assay.
Q4: How can I assess the stability of this compound in my specific buffer?
A4: You can perform a time-course experiment. Incubate the inhibitor in your assay buffer under the same conditions as your experiment (temperature, light exposure). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and test its inhibitory activity. A decrease in potency over time indicates instability. Additionally, analytical methods like HPLC can be used to quantify the amount of intact inhibitor remaining at each time point.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex the solution until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary, but avoid excessive heating.
-
Storage: Aliquot the stock solution into single-use, light-protecting (amber) tubes. Store at -20°C or -80°C for long-term use.
Protocol 2: Assessing Compound Stability by HPLC
This protocol provides a general method to quantify the degradation of this compound over time.
-
Preparation: Prepare a solution of the inhibitor in the test buffer at the final desired concentration.
-
Incubation: Incubate the solution under the conditions to be tested (e.g., 37°C in a water bath).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. Immediately quench any potential degradation by diluting the aliquot in a cold, strong solvent like acetonitrile and store at -20°C until analysis.
-
HPLC Analysis:
-
Use a suitable C18 reverse-phase HPLC column.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution of the compound using a UV detector at a wavelength where the compound has maximum absorbance.
-
Quantify the peak area corresponding to the intact inhibitor at each time point.
-
-
Data Analysis: Plot the percentage of the remaining inhibitor (relative to the T=0 time point) against time to determine the stability profile.
Quantitative Data Summary
Disclaimer: The following tables present hypothetical data for illustrative purposes, as specific stability data for this compound is not publicly available. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Hypothetical Stability of this compound (10 µM) in Different Buffers at 37°C
| Time (hours) | % Remaining (Buffer A: 50 mM Tris, pH 7.5) | % Remaining (Buffer B: 50 mM HEPES, pH 7.5) | % Remaining (Buffer C: 50 mM Phosphate, pH 7.5) |
| 0 | 100 | 100 | 100 |
| 1 | 98.5 | 99.1 | 95.2 |
| 2 | 96.2 | 98.5 | 90.1 |
| 4 | 92.1 | 97.2 | 82.4 |
| 8 | 85.3 | 95.1 | 70.3 |
| 24 | 65.7 | 88.9 | 45.8 |
Table 2: Hypothetical Effect of pH on the Stability of this compound (10 µM) in 50 mM HEPES Buffer at 37°C over 24 hours
| pH | % Remaining after 24 hours |
| 6.5 | 80.2 |
| 7.0 | 85.6 |
| 7.5 | 88.9 |
| 8.0 | 82.1 |
| 8.5 | 75.4 |
Visualizations
Caption: Experimental workflow for preparing and testing this compound.
Caption: Troubleshooting logic for issues with this compound.
Technical Support Center: Refinement of Protocols for Studying CEN Inhibitor-Resistant Mutants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for studying CEN inhibitor-resistant mutants.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not developing resistance to the CEN inhibitor. What are some possible reasons and solutions?
A1: Several factors can contribute to the difficulty in generating resistant cell lines. Here are some common issues and troubleshooting steps:
-
Inhibitor Concentration: The initial concentration of the CEN inhibitor may be too high, leading to excessive cell death, or too low, failing to apply sufficient selective pressure.
-
Treatment Schedule: Continuous exposure might be too toxic.
-
Cell Line Characteristics: Some cell lines may have intrinsic resistance mechanisms or a low propensity to develop resistance.
-
Troubleshooting: If possible, try generating resistant mutants in a different, more sensitive parental cell line. To enhance genomic instability and the likelihood of mutations, you can consider treating MMR-proficient cell lines with a mutagen like N-ethyl-N-nitrosourea (ENU) before selection.[4]
-
-
Insufficient Time: Developing resistance is often a lengthy process.
Q2: How can I confirm that my generated cell line is genuinely resistant to the CEN inhibitor?
A2: Confirmation of resistance requires quantitative assessment.
-
IC50 Shift: The most definitive method is to compare the IC50 value of the putative resistant cell line to the parental cell line. A significant increase (often defined as more than three-fold) in the IC50 value indicates the development of resistance.[2][6]
-
Clonogenic Assays: These assays assess the long-term proliferative capacity of single cells in the presence of the inhibitor and can provide further evidence of a stable resistant phenotype.[1]
-
Molecular Analysis: Once phenotypic resistance is confirmed, you can investigate the underlying molecular mechanisms. This can involve sequencing the target protein (CEN) to identify mutations or performing transcriptomic analysis (RNA-seq) to identify changes in gene expression and activated bypass pathways.[4]
Q3: My resistant clones show a high degree of heterogeneity in their response to the inhibitor. How should I proceed?
A3: Heterogeneity within a resistant population is common.
-
Clonal Isolation: To ensure you are studying a specific resistance mechanism, it is crucial to isolate single-cell clones from the resistant population.[6] This can be achieved through techniques like limiting dilution or single-cell sorting.[7]
-
Characterize Multiple Clones: It is good practice to characterize several independent clones, as they may harbor different resistance mechanisms.[8] This can provide a more comprehensive understanding of the potential ways cancer cells can evade the inhibitor's effects.[8]
Q4: What are the common molecular mechanisms of resistance to kinase inhibitors like CEN inhibitors?
A4: Resistance to kinase inhibitors typically falls into two main categories:
-
On-Target Alterations: These are changes that directly affect the drug's target.
-
Secondary Mutations: Mutations in the kinase domain of the CEN protein can prevent the inhibitor from binding effectively.[9][10]
-
Gene Amplification: Increased copy number of the CEN gene can lead to overexpression of the target protein, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.[11]
-
-
Off-Target Alterations (Bypass Tracks): These mechanisms involve the activation of alternative signaling pathways that compensate for the inhibition of the primary target.[12]
Experimental Protocols
Protocol 1: Generation of CEN Inhibitor-Resistant Cell Lines
This protocol outlines the gradual dose escalation method for developing resistant cell lines.
-
Determine Parental IC50:
-
Seed parental cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1][7]
-
Treat the cells with a range of CEN inhibitor concentrations for 48-72 hours.[3]
-
Assess cell viability using an appropriate assay (e.g., CCK-8 or MTT).[1][6]
-
Calculate the IC50 value from the dose-response curve.[1]
-
-
Initiate Resistance Induction:
-
Dose Escalation:
-
Once the cells are growing steadily, subculture them and increase the inhibitor concentration by 1.5- to 2-fold.[3]
-
Repeat this stepwise increase in concentration, allowing the cells to adapt at each stage.[2][7] If significant cell death occurs, revert to the previous concentration for a longer period.[7]
-
-
Establishment and Maintenance of Resistant Line:
-
Continue this process until the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 10x the parental IC50).[7]
-
At this point, the polyclonal resistant cell line is established. It is advisable to perform single-cell cloning to obtain monoclonal resistant lines.[6]
-
Maintain the resistant cell line in a medium containing the final selection concentration of the inhibitor to prevent the loss of the resistant phenotype.
-
Protocol 2: Cell Viability Assay (CCK-8) for IC50 Determination
-
Cell Seeding:
-
Harvest logarithmically growing parental and resistant cells.
-
Seed 1 x 10^4 cells per well in 100 µL of medium in a 96-well plate and incubate overnight.[1]
-
-
Drug Treatment:
-
Viability Assessment:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[2]
-
Data Presentation
Table 1: Comparison of IC50 Values for Parental and Resistant Cell Lines
| Cell Line | CEN Inhibitor IC50 (nM) | Fold Resistance |
| Parental | 50 | 1 |
| Resistant Clone 1 | 550 | 11 |
| Resistant Clone 2 | 800 | 16 |
| Resistant Clone 3 | 450 | 9 |
Table 2: Cross-Resistance Profile of Resistant Clones
| Cell Line | Inhibitor A (CEN) IC50 (nM) | Inhibitor B (mTOR) IC50 (nM) | Inhibitor C (MEK) IC50 (nM) |
| Parental | 50 | 100 | 120 |
| Resistant Clone 1 | 550 | 110 | 130 |
| Resistant Clone 2 | 800 | 750 | 125 |
| Resistant Clone 3 | 450 | 95 | 850 |
Visualizations
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 10. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Cap-dependent endonuclease-IN-22
This technical support center provides best practices for handling and storing Cap-dependent endonuclease-IN-22, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent inhibitor of the cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza viruses.[1][2][3] By targeting the "cap-snatching" mechanism of the virus, this inhibitor blocks the initiation of viral mRNA synthesis.[4][5]
Q2: How should I store this compound upon arrival?
While the compound may be shipped at room temperature, it is recommended to store it under the conditions specified in the Certificate of Analysis provided by the supplier.[6] For long-term storage of the solid compound, -20°C is a common recommendation for small molecules to ensure stability.
Q3: How do I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common solvent for this class of inhibitors. For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved before use.
Q4: How should I store the stock solution?
Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored at -20°C, it is advisable to use the solution within a month. For storage at -80°C, the solution may be stable for up to six months. Always refer to the supplier's specific recommendations if available.
Q5: What is the recommended solvent for making working dilutions for cell-based assays?
For cell-based assays, the DMSO stock solution should be further diluted in the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in aqueous solution | The inhibitor may have low aqueous solubility. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to cells. - Prepare intermediate dilutions in an organic solvent before the final dilution in aqueous buffer or media. - Sonication may help to dissolve the compound. |
| No or low inhibitory effect observed | - Incorrect concentration of the inhibitor. - Instability of the compound under experimental conditions. - Low cell permeability. | - Verify the concentration of your stock solution. - Perform a dose-response experiment to determine the optimal concentration. - Ensure proper storage and handling of the compound and its solutions. - If using a cell-based assay, consider the cell permeability of the compound. |
| High background or off-target effects | - The inhibitor concentration is too high. - The compound is not specific for the target at the concentration used. | - Use the lowest effective concentration of the inhibitor. - Include appropriate positive and negative controls in your experiment. - If possible, test the inhibitor in a cell line that does not express the target to assess off-target effects. |
| High variability between replicates | - Inconsistent pipetting or cell seeding. - Edge effects in the plate. | - Ensure accurate and consistent pipetting techniques. - Mix solutions thoroughly. - Avoid using the outer wells of the plate for experimental samples. |
Experimental Protocols
In Vitro Cap-Dependent Endonuclease Activity Assay
This protocol is adapted from studies on similar cap-dependent endonuclease inhibitors and can be used as a starting point.[1][7]
Objective: To determine the in vitro inhibitory activity of this compound on the endonuclease activity of the influenza virus polymerase complex.
Materials:
-
Purified influenza virus ribonucleoprotein (vRNP) complexes (as a source of the endonuclease)
-
Labeled RNA substrate (e.g., a short capped RNA)
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM MnCl2, 5 mM DTT)
-
Quenching solution (e.g., formamide with loading dyes)
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a microcentrifuge tube, combine the reaction buffer, purified vRNP complexes, and the diluted inhibitor or vehicle control (DMSO).
-
Pre-incubate the mixture at 30°C for 15 minutes.
-
Initiate the reaction by adding the labeled RNA substrate.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the cleavage products by PAGE and visualize using an appropriate imaging system.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This protocol provides a general framework for evaluating the antiviral activity of this compound in a cell culture model.[1]
Objective: To determine the concentration of this compound required to inhibit influenza virus replication in cultured cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Minimal Essential Medium (MEM) with 0.1% BSA and 1 µg/mL TPCK-trypsin
-
This compound
-
Agarose overlay
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the influenza virus stock and infect the cells for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Prepare an agarose overlay containing MEM, BSA, TPCK-trypsin, and serial dilutions of this compound or vehicle control.
-
Add the overlay to the infected cells and incubate at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde.
-
Remove the agarose overlay and stain the cells with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control to determine the EC50 value.
Data Presentation
Table 1: Physicochemical Properties of this compound (Illustrative)
| Property | Value |
| Molecular Formula | C37H37ClF2N6O7S2 |
| Molecular Weight | 815.31 g/mol |
| CAS Number | 2641942-32-5 |
| Purity | >98% (typical) |
| Appearance | White to off-white solid |
Note: Specific quantitative data for solubility and stability of this compound are not publicly available. The following tables are illustrative templates based on typical data for similar small molecule inhibitors.
Table 2: Solubility Profile (Illustrative)
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | < 1 mg/mL |
| Water | Insoluble |
Table 3: Stability Data (Illustrative)
| Condition | Stability |
| Solid (-20°C) | ≥ 2 years |
| DMSO stock solution (-20°C) | ≥ 6 months |
| Aqueous working solution (4°C) | Unstable, prepare fresh |
| Freeze-thaw cycles (DMSO stock) | Avoid repeated cycles |
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Troubleshooting logic for common experimental issues.
Caption: Mechanism of action for this compound.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 2641942-32-5|DC Chemicals [dcchemicals.com]
- 3. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
How to interpret data from a CEN inhibition assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting data from Centromere Protein (CEN) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is a CEN inhibition assay?
A CEN inhibition assay is a biochemical or cell-based experiment designed to measure the ability of a chemical compound to block the activity of a specific Centromere Protein (CENP). These proteins are crucial for proper chromosome segregation during cell division, making them attractive targets for cancer therapy.[1][2] The assay typically involves measuring the rate of an enzymatic reaction or a cellular process that is dependent on the target CEN protein in the presence of varying concentrations of an inhibitor.[3]
Q2: What are the common CEN protein targets in these assays?
Several CEN proteins are key to kinetochore function and mitotic progression and are often targeted in drug discovery. Common targets include:
-
CENP-E: A kinesin-like motor protein essential for chromosome congression and spindle assembly checkpoint (SAC) signaling.[4][5]
-
CENP-F: A large nuclear matrix protein involved in kinetochore-microtubule attachment and cell cycle regulation.[2]
-
CENP-K: A subunit of the centromeric complex required for proper kinetochore function.[1]
Q3: What is an IC50 value and how is it interpreted?
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a target enzyme or biological process by 50%. It is a standard measure of a compound's potency. A lower IC50 value indicates a more potent inhibitor, meaning less of the compound is needed to achieve the same level of inhibition. IC50 values are typically determined by fitting experimental data to a dose-response curve.[6][7]
Q4: What is the difference between IC50 and Ki?
While both IC50 and Ki are measures of inhibitor potency, they are not interchangeable.
-
IC50 is an operational parameter that is highly dependent on the specific experimental conditions, including enzyme and substrate concentrations.[6][8]
-
Ki (inhibition constant) is a true thermodynamic constant that reflects the binding affinity between the inhibitor and the enzyme.[9] It is independent of assay conditions. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, but this requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km).
Experimental Protocols
Generalized Protocol for a CENP-E Inhibition Assay (Biochemical)
This protocol outlines a typical fluorescence-based assay to measure the inhibition of the ATPase activity of the CENP-E motor domain.
Materials:
-
Purified recombinant CENP-E motor domain protein.
-
Microtubules (stabilized with taxol).
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
ATP.
-
Test inhibitor compounds, serially diluted in DMSO.
-
A coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase) to measure ADP production, or a fluorescent ADP biosensor.
-
NADH (if using PK/LDH system).
-
384-well black microplates.
-
Plate reader capable of measuring fluorescence or absorbance.
Methodology:
-
Reagent Preparation: Prepare all buffers and solutions. Thaw enzyme and other components on ice.[10]
-
Inhibitor Plating: Perform serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 100 nL) of the diluted inhibitor into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Prepare a solution of CENP-E motor domain and microtubules in assay buffer. Add this mixture to the wells containing the inhibitor.
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme-inhibitor mixture for a set period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Prepare a reaction initiation solution containing ATP and the detection system components (e.g., PK/LDH, NADH). Add this solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed plate reader. Measure the change in signal (e.g., decrease in NADH absorbance at 340 nm or change in fluorescent biosensor signal) over time (e.g., every 30 seconds for 20 minutes). The rate of reaction is determined from the slope of the linear portion of the progress curve.[11]
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Normalize the rates to the positive control (100% activity) and negative control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
References
- 1. The cell cycle gene centromere protein K (CENPK) contributes to the malignant progression and prognosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centromere Protein F in Tumor Biology: Cancer's Achilles Heel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. researchgate.net [researchgate.net]
- 5. The kinetochore proteins CENP-E and CENP-F directly and specifically interact with distinct BUB mitotic checkpoint Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Novel CENP-E Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The centromere-associated protein E (CENP-E) has emerged as a compelling target in oncology due to its critical role in chromosome alignment and segregation during mitosis.[1][2] Inhibition of this kinesin-like motor protein leads to mitotic arrest and subsequent cell death in rapidly dividing cancer cells, offering a targeted therapeutic strategy.[1][2] This guide provides a head-to-head comparison of novel small-molecule inhibitors of CENP-E, summarizing key preclinical and clinical data to inform ongoing research and drug development efforts.
Mechanism of Action: Disrupting the Mitotic Spindle
CENP-E is a plus-end-directed motor protein that is essential for the congression of chromosomes to the metaphase plate. By binding to the motor domain of CENP-E, small-molecule inhibitors prevent its interaction with microtubules, thereby halting chromosome movement. This failure of proper chromosome alignment activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and, ultimately, apoptosis in cancer cells.[1]
Caption: Signaling pathway of CENP-E inhibition leading to apoptosis.
Preclinical Efficacy of Novel CENP-E Inhibitors
Several CENP-E inhibitors have demonstrated potent anti-tumor activity in preclinical models. This section summarizes the in vitro and in vivo efficacy of three prominent examples: GSK923295, PF-2771, and Compound-A.
In Vitro Potency
The following table compares the half-maximal inhibitory concentration (IC50) of these inhibitors across various cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| GSK923295A | Pediatric Preclinical Testing Program (PPTP) Panel (median) | 27 | [3][4] |
| PPTP ALL Panel (median) | 18 | [3][4] | |
| PPTP Neuroblastoma Panel (median) | 39 | [3][4] | |
| PF-2771 | Basal Breast Cancer Cells | 16.1 ± 1.2 | [5] |
| Compound-A | Not specified | Time-dependent inhibitor | [6][7] |
In Vivo Anti-Tumor Activity
The table below summarizes the in vivo efficacy of these CENP-E inhibitors in xenograft models.
| Inhibitor | Xenograft Model | Dosing Regimen | Outcome | Reference |
| GSK923295 | Colo205 (colon) | 125 mg/kg | Robust, dose-dependent antitumor activity, including partial and complete regressions. | [8] |
| GSK923295A | PPTP Solid Tumor Xenografts (35 models) | 125 mg/kg, i.p., days 1-3 & 8-10, repeated at day 21 | Objective responses in 13 of 35 xenografts, including 9 maintained complete responses and 3 complete responses. | [3][4] |
| Compound-A | Nude mouse xenograft model | Not specified | Exhibited antitumor activity. | [6] |
Clinical Development of CENP-E Inhibitors
To date, GSK923295 is the most clinically advanced CENP-E inhibitor. The following table summarizes the key findings from its first-in-human Phase I clinical trial. For comparison, data from a Phase I trial of the KSP inhibitor Filanesib (ARRY-520), which also targets mitosis, is included.
| Parameter | GSK923295 | Filanesib (ARRY-520) (Solid Tumors) |
| Phase | I | I |
| Patient Population | Refractory Cancer | Advanced Solid Tumors |
| Maximum Tolerated Dose (MTD) | 190 mg/m² | 2.50 mg/m²/cycle (both initial and alternate schedules) |
| Dose-Limiting Toxicities (DLTs) | Grade 3: Fatigue, increased AST, hypokalemia, hypoxia | Neutropenia |
| Most Common Drug-Related Adverse Events | Fatigue (33%), Diarrhea (31%), Nausea (21%), Vomiting (18%) | Not specified |
| Efficacy | One durable partial response in a patient with urothelial carcinoma. | Stable disease in 18% of evaluable patients. |
| Reference | [9] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments used in the evaluation of CENP-E inhibitors.
CENP-E ATPase Activity Assay
Objective: To determine the inhibitory effect of a compound on the microtubule-stimulated ATPase activity of the CENP-E motor domain.
Methodology:
-
Purify the recombinant motor domain of human CENP-E.
-
Polymerize tubulin to form microtubules.
-
In a reaction buffer containing ATP, mix the CENP-E motor domain, microtubules, and varying concentrations of the test inhibitor.
-
Incubate the reaction at a controlled temperature.
-
Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric assay (e.g., malachite green).
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces CENP-E ATPase activity by 50%.
In Vitro Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of a CENP-E inhibitor on cancer cell lines.
Methodology:
-
Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CENP-E inhibitor for a specified duration (e.g., 72 or 96 hours).
-
After the incubation period, measure cell viability using a suitable assay, such as MTT, MTS, or a cell-titer glo luminescent assay.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a CENP-E inhibitor in a living organism.
Methodology:
-
Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer the CENP-E inhibitor to the treatment group via a clinically relevant route (e.g., intravenous or intraperitoneal) according to a predetermined dosing schedule. The control group receives a vehicle control.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate treatment efficacy based on tumor growth inhibition, regression, and survival.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program [pubmed.ncbi.nlm.nih.gov]
- 4. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 6. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cap-Dependent Endonuclease Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of cross-resistance among cap-dependent endonuclease (CEN) inhibitors for influenza virus, with a focus on the approved drug baloxavir marboxil and its alternatives. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying mechanisms and workflows.
The emergence of drug-resistant influenza strains necessitates the development of novel antiviral agents and a thorough understanding of their cross-resistance profiles. Cap-dependent endonuclease (CEN), a critical enzyme in the influenza virus replication cycle, has become a key target for a new class of antiviral drugs. This guide focuses on the cross-resistance patterns of these inhibitors, providing valuable insights for the development of next-generation influenza therapeutics. While the specific compound "Cap-dependent endonuclease-IN-22" is not referenced in the available scientific literature, this guide will focus on the well-characterized CEN inhibitor, baloxavir, and other investigational compounds to illustrate the principles of cross-resistance within this drug class.
Mechanism of Action of Cap-Dependent Endonuclease Inhibitors
Cap-dependent endonuclease inhibitors target the polymerase acidic (PA) subunit of the influenza virus RNA-dependent RNA polymerase complex. This enzyme is responsible for a process known as "cap-snatching," where it cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of viral mRNAs. By inhibiting this crucial step, CEN inhibitors effectively block viral gene transcription and replication.
Caption: Mechanism of action of cap-dependent endonuclease inhibitors.
Cross-Resistance Profile of Cap-Dependent Endonuclease Inhibitors
Cross-resistance studies are vital to determine if resistance to one drug in a class confers resistance to other drugs in the same class. For CEN inhibitors, the primary concern is the emergence of mutations in the PA subunit that reduce drug binding and efficacy.
The most well-documented resistance mutation for the approved CEN inhibitor baloxavir marboxil is a substitution at amino acid position 38 of the PA protein, most commonly isoleucine to threonine (I38T).[1][2] This mutation has been observed in clinical trials and can lead to a significant reduction in susceptibility to baloxavir.[1]
Studies have shown that the PA I38T substitution can also be selected for by other CEN inhibitors, such as RO-7, indicating a potential for cross-resistance between these compounds.[1] However, not all CEN inhibitors are equally affected by this mutation. For instance, the investigational compound AV5116 has been shown to have similar or even lower EC50 values against some baloxavir-resistant PA mutants, including those with the I38T substitution, when compared to baloxavir itself.[3] This suggests that AV5116 may be effective against baloxavir-resistant influenza strains, highlighting a lack of complete cross-resistance.
Quantitative Susceptibility Data
The following tables summarize the in vitro susceptibility of wild-type and mutant influenza viruses to various cap-dependent endonuclease inhibitors. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral replication by 50%. A fold-change in EC50/IC50 of greater than 10 is often considered a significant reduction in susceptibility.
Table 1: In Vitro Susceptibility of Influenza A Virus to Baloxavir Acid
| Virus Strain | PA Mutation | IC50 (nM)[1] | Fold-Change vs. Wild-Type[1] |
| A/PR/8/34 (H1N1) | Wild-Type | 0.28 | - |
| A/PR/8/34 (H1N1) | I38T | 15.12 | 54 |
Table 2: In Vitro Susceptibility of Influenza A Virus to Baloxavir and AV5116
| Virus Strain | PA Mutation | Baloxavir EC50 (nM)[3] | AV5116 EC50 (nM)[3] |
| Influenza A (various) | Wild-Type | ~1-5 | ~1-5 |
| Influenza A (various) | I38T | >50 | ~5-10 |
Experimental Protocols
The data presented in this guide are derived from established in vitro assays designed to measure the susceptibility of influenza viruses to antiviral compounds. Below are detailed methodologies for key experiments.
Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of a drug to inhibit the replication of infectious virus particles.
Experimental Workflow:
Caption: Workflow for a typical plaque reduction assay.
Detailed Steps:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured to form a confluent monolayer in 6-well plates.
-
Virus Infection: The cell monolayers are washed and then infected with a standardized amount of influenza virus, typically 50 plaque-forming units (PFU) per well.
-
Drug Application: After a one-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) that includes serial dilutions of the cap-dependent endonuclease inhibitor.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 2 to 3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Visualization: The cells are fixed and stained with a dye such as crystal violet, which stains living cells, making the unstained plaques visible.
-
Data Analysis: The number of plaques is counted for each drug concentration. The IC50 value is then calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.
Fluorescence Polarization Assay for Endonuclease Activity
This is a high-throughput biochemical assay used to screen for and characterize inhibitors that bind to the endonuclease active site.
Experimental Workflow:
Caption: Workflow for a fluorescence polarization assay.
Detailed Steps:
-
Reagents: The assay utilizes a purified, recombinant form of the N-terminal domain of the PA subunit (PAN), which contains the endonuclease active site, and a small fluorescently labeled molecule (a fluorescent ligand) that is known to bind to this site.
-
Binding Equilibrium: In the absence of an inhibitor, the small fluorescent ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger PAN protein, its tumbling is restricted, leading to an increase in fluorescence polarization.
-
Competitive Binding: When a test compound that also binds to the endonuclease active site is added, it competes with the fluorescent ligand for binding to PAN. This displacement of the fluorescent ligand results in a decrease in fluorescence polarization.
-
Data Acquisition: The fluorescence polarization is measured using a specialized plate reader.
-
Analysis: By measuring the change in fluorescence polarization across a range of inhibitor concentrations, the binding affinity of the test compound can be determined, typically expressed as an IC50 or a Ki value.
Conclusion
The landscape of influenza antiviral therapy is evolving with the introduction of new drug classes such as cap-dependent endonuclease inhibitors. While baloxavir marboxil represents a significant advancement, the emergence of resistance, primarily through the I38T mutation in the PA subunit, underscores the need for ongoing surveillance and the development of next-generation inhibitors. The lack of complete cross-resistance, as demonstrated by compounds like AV5116, offers promising avenues for treating baloxavir-resistant influenza infections. The experimental protocols detailed in this guide provide a framework for the continued evaluation of novel CEN inhibitors and their effectiveness against clinically relevant resistant strains. This comparative approach is essential for building a robust arsenal of antiviral drugs to combat seasonal and pandemic influenza.
References
In Vivo Efficacy of Cap-Dependent Endonuclease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antiviral resistance necessitates the development of novel influenza therapeutics. Cap-dependent endonuclease (CEN) inhibitors are a promising new class of antivirals that target a crucial step in the influenza virus replication cycle. This guide provides an objective comparison of the in vivo efficacy of key CEN inhibitors, with a focus on baloxavir marboxil, and compares its performance with another prominent antiviral, favipiravir, supported by experimental data from murine models of influenza virus infection.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of baloxavir marboxil and favipiravir in mouse models of influenza virus infection. Data is compiled from multiple studies to provide a comparative overview of their performance in terms of survival rates and reduction in viral loads.
| Inhibitor | Virus Strain | Mouse Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| Baloxavir Marboxil | Influenza A/H5N1 | BALB/c mice | Single oral dose of 15 or 50 mg/kg | 100% survival at both doses. Significant reduction in lung viral titers.[1][2] | [1][2] |
| Baloxavir Marboxil | Influenza A/PR/8/34 (H1N1) | BALB/c mice | Oral, 1.5 or 15 mg/kg, twice daily for 5 days (delayed treatment) | 100% survival with 15 mg/kg dose even with treatment delayed up to 96 hours post-infection. Significant reduction in lung viral titers.[3] | [3] |
| Baloxavir Marboxil | Influenza B/HK/5/72 | ddY mice | Single oral dose of 5 or 50 mg/kg | 100% survival at both doses.[1] | [1] |
| Favipiravir | Influenza A/H5N1 | BALB/c mice | Oral, 20 or 100 mg/kg/day for 5 days | 80% survival at 100 mg/kg/day. Reduction in lung viral titers. | [4] |
| Favipiravir | Influenza A(H1N1)pdm09 | Ferrets | Not specified | Showed potential for transmission of resistant strains in vivo.[5] | [5] |
| Compound B (Novel CENi) | Lymphocytic Choriomeningitis Virus (LCMV) | ICR mice | Intramuscular, 10 or 30 mg/kg daily | 100% survival at both doses.[6] | [6] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in this guide, synthesized from multiple sources.[7][8][9][10][11]
Mouse Model of Influenza Virus Infection
-
Animal Model: Specific pathogen-free female BALB/c mice, typically 6-8 weeks old, are commonly used. Other strains such as C57BL/6 or ddY may also be utilized depending on the study's objective.
-
Virus Strains: A variety of influenza virus strains are used, including mouse-adapted strains like A/PR/8/34 (H1N1) and highly pathogenic avian influenza (HPAI) strains such as A/H5N1. The virus stock is typically propagated in Madin-Darby canine kidney (MDCK) cells.
-
Infection: Mice are anesthetized, often with isoflurane or a combination of ketamine and xylazine. A sublethal or lethal dose of the virus, predetermined by titration, is administered intranasally in a small volume (e.g., 50 µL) of phosphate-buffered saline (PBS).
-
Monitoring: Following infection, mice are monitored daily for changes in body weight, signs of illness (e.g., ruffled fur, lethargy), and survival for a period of 14 to 21 days. A humane endpoint, such as a predetermined percentage of body weight loss (e.g., >25-30%), is often used.
Antiviral Treatment
-
Drug Formulation: The antiviral compounds are typically formulated for oral gavage. For example, baloxavir marboxil and favipiravir are often suspended in a vehicle such as 0.5% methylcellulose.
-
Dosing Regimen: Treatment protocols vary, including single-dose administration or multiple doses over several days (e.g., twice daily for 5 days). Treatment can be initiated prophylactically (before infection), at the time of infection, or therapeutically (at various time points post-infection) to evaluate the therapeutic window.
Evaluation of Efficacy
-
Viral Titer Determination: At specified time points post-infection, subsets of mice are euthanized, and lung tissues are collected aseptically. The lungs are homogenized, and the viral titers in the homogenates are determined by a 50% tissue culture infectious dose (TCID50) assay or a plaque assay using MDCK cells. Results are typically expressed as log10 TCID50/g of lung tissue or log10 PFU/g.
-
Histopathological Analysis: Lung tissues may be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 4. The Anti-Influenza Virus Drug Favipiravir Has Little Effect on Replication of SARS-CoV-2 in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir-resistant influenza A virus shows potential for transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Infection Using Mouse-Adapted Influenza B Virus in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Cap-dependent Endonuclease-IN-22 for Viral CEN: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cap-dependent endonuclease-IN-22 (CEN-IN-22), a potent inhibitor of viral cap-dependent endonuclease (CEN), against other established antiviral agents. By examining its specificity and performance alongside alternative compounds, this document aims to equip researchers with the necessary data to evaluate its potential in antiviral drug development.
Executive Summary
This compound belongs to a novel class of carbamoyl pyridone bicycle derivatives designed to inhibit the cap-snatching mechanism essential for the replication of several RNA viruses, most notably influenza. This guide presents a head-to-head comparison of CEN-IN-22's inhibitory activity with Baloxavir marboxil, a clinically approved CEN inhibitor, and two other antiviral drugs with different mechanisms of action: Favipiravir and Ribavirin. The data herein demonstrates the high potency and specificity of CEN-IN-22 and its related compounds for viral CEN, highlighting its promise as a candidate for further preclinical and clinical investigation.
Mechanism of Action: Cap-Snatching Inhibition
Many segmented negative-strand RNA viruses, including influenza, employ a unique mechanism called "cap-snatching" to initiate the transcription of their own messenger RNA (mRNA). The viral cap-dependent endonuclease (CEN), a subunit of the viral RNA-dependent RNA polymerase (RdRp) complex, cleaves the 5' cap from host cell pre-mRNAs. This capped fragment is then used as a primer to synthesize viral mRNA, enabling its translation by the host ribosome. By specifically targeting the viral CEN, inhibitors like CEN-IN-22 prevent this crucial step, thereby halting viral replication without interfering with host cell transcription.
Comparative Performance Analysis
The following table summarizes the in vitro efficacy of this compound (represented by its closely related analogue, compound 2v) and comparator antiviral agents against various viruses. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%.
| Compound | Class | Target | Virus | EC50 / IC50 (µM) | Reference |
| This compound (analogue 2v) | Carbamoyl Pyridone Bicycle | Cap-dependent Endonuclease | Influenza A (H1N1) | Submicromolar | [1][2] |
| Influenza B | Submicromolar | [1][2] | |||
| Baloxavir marboxil | Cap-dependent Endonuclease Inhibitor | Cap-dependent Endonuclease | Influenza A (H1N1) | 0.00028 | [1] |
| Influenza A (H3N2) | 0.00016 | [1] | |||
| Influenza B (Victoria) | 0.00342 | [1] | |||
| Influenza B (Yamagata) | 0.00243 | [1] | |||
| Favipiravir | RdRp Inhibitor | RNA-dependent RNA Polymerase | Influenza A and B | 0.19 - 22.48 | [3] |
| SARS-CoV-2 | 61.88 | [4] | |||
| Ribavirin | Broad-spectrum antiviral | Multiple (IMPDH, RdRp, etc.) | Influenza A and B | 1.38 - 67 | [5] |
| Respiratory Syncytial Virus (RSV) | 1.38 - 5.3 | [5] | |||
| SARS-CoV | 2.2 - 9.4 | [6] |
Experimental Protocols for Specificity Validation
To validate the specificity of this compound, a series of in vitro and cell-based assays are recommended. The following protocols provide a framework for these experiments.
In Vitro Endonuclease Activity Assay
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of the viral CEN.
Objective: To determine the IC50 value of CEN-IN-22 against purified viral cap-dependent endonuclease.
Methodology:
-
Enzyme Preparation: Purify recombinant viral cap-dependent endonuclease from a suitable expression system (e.g., E. coli or insect cells).
-
Substrate: Utilize a short, 5'-capped and radiolabeled or fluorescently labeled RNA oligonucleotide as the substrate.
-
Reaction: Incubate the purified CEN with the substrate in a reaction buffer containing necessary cofactors (e.g., Mn2+).
-
Inhibition: Perform the reaction in the presence of serial dilutions of this compound.
-
Analysis: Separate the cleavage products from the intact substrate using denaturing polyacrylamide gel electrophoresis (PAGE) for radiolabeled substrates or a fluorescence-based detection method.
-
Quantification: Quantify the amount of cleaved product in each reaction. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Antiviral Assays
Cell-based assays are crucial for evaluating the antiviral efficacy of a compound in a more biologically relevant context.
Objective: To determine the EC50 value of CEN-IN-22 by measuring its ability to protect host cells from virus-induced cell death.[3][5][7][8][9]
Methodology:
-
Cell Culture: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of this compound.
-
Viral Infection: Infect the cells with a specific multiplicity of infection (MOI) of the target virus.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the untreated, infected control wells (typically 48-72 hours).
-
Cell Viability Assessment: Quantify cell viability using a colorimetric assay such as MTT or a neutral red uptake assay.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from viral-induced CPE. A cytotoxicity assay (CC50) should also be performed in parallel on uninfected cells to determine the compound's toxicity. The selectivity index (SI = CC50/EC50) is a critical parameter for assessing the therapeutic window of the compound.
Objective: To determine the concentration of CEN-IN-22 required to reduce the number of viral plaques by 50%.[3][10][11][12][13]
Methodology:
-
Cell Monolayer: Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus Incubation with Compound: Pre-incubate a standardized amount of virus with serial dilutions of this compound.
-
Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the compound to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates until distinct plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the IC50 value.
Objective: To quantify the reduction in the production of infectious virus particles in the presence of CEN-IN-22.[6][10][14][15]
Methodology:
-
Infection and Treatment: Infect susceptible cells with the target virus at a defined MOI and treat with various concentrations of this compound.
-
Supernatant Collection: At a specific time post-infection (e.g., 24, 48, or 72 hours), collect the cell culture supernatant.
-
Virus Titer Determination: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated control and determine the EC50 value.
Conclusion
The available data on this compound and its analogues from the carbamoyl pyridone bicycle class demonstrate potent and specific inhibition of the viral cap-dependent endonuclease. Its submicromolar efficacy against influenza A and B viruses, comparable to the approved drug Baloxavir marboxil, underscores its potential as a strong candidate for antiviral therapy. The provided experimental protocols offer a robust framework for further validating its specificity against a broader range of viral and host enzymes, which is a critical step in its development pathway. The high selectivity for the viral enzyme, which is absent in humans, suggests a favorable safety profile, making this compound a promising lead for the development of next-generation influenza therapeutics.
References
- 1. Synthesis and SAR Study of Carbamoyl Pyridone Bicycle Derivatives as Potent Inhibitors of Influenza Cap-dependent Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 6. Virus yield reduction assay. [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 14. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. labinsights.nl [labinsights.nl]
Comparative Efficacy of Cap-Dependent Endonuclease Inhibitors Against Influenza Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza remains a significant global health concern, driving the need for novel antiviral therapeutics. The cap-dependent endonuclease (CEN), a critical enzyme in the influenza virus replication cycle, has emerged as a promising target for antiviral drug development. This guide provides a comparative analysis of the in vitro efficacy of several CEN inhibitors against various influenza subtypes, with a particular focus on baloxavir marboxil and the investigational compound ADC189. For context, we also include data on antiviral agents with alternative mechanisms of action, such as the RNA-dependent RNA polymerase inhibitor favipiravir.
It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield specific efficacy data for a compound designated "Cap-dependent endonuclease-IN-22." Therefore, this guide will focus on the available data for other relevant compounds to provide a valuable comparative resource for the research community.
Mechanism of Action: Cap-Dependent Endonuclease Inhibition
Influenza virus, an RNA virus, utilizes a unique mechanism known as "cap-snatching" to initiate the transcription of its genome.[1] The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), is responsible for this process.[1] The PA subunit contains the cap-dependent endonuclease domain, which cleaves the 5' cap from host pre-mRNAs.[2] These capped fragments are then used as primers by the PB1 subunit to synthesize viral mRNAs.[1] By inhibiting the CEN, drugs like baloxavir prevent the initiation of viral mRNA synthesis, thereby halting viral replication.[3]
Below is a diagram illustrating the cap-snatching mechanism and the point of inhibition for CEN inhibitors.
In Vitro Efficacy of Cap-Dependent Endonuclease Inhibitors and Comparators
The following tables summarize the in vitro efficacy (EC50 values) of baloxavir acid (the active form of baloxavir marboxil), ADC189, and favipiravir against a panel of influenza A and B virus subtypes. Lower EC50 values indicate greater potency.
Table 1: In Vitro Efficacy of Baloxavir Acid Against Influenza Virus Subtypes
| Influenza Virus Subtype | Strain | EC50 (nM) | Reference |
| Influenza A | |||
| A(H1N1)pdm09 | A/California/7/2009 | 0.48 ± 0.22 | [4] |
| A(H3N2) | A/Victoria/3/2011 | 19.55 ± 5.66 | [4] |
| Avian A(H5N1) | Various | Susceptible (low nM range) | [5] |
| Avian A(H7N9) | Various | Susceptible (low nM range) | [5] |
| Swine-origin | Various | Susceptible (low nM range) | [5] |
| Influenza B | |||
| B/Victoria lineage | Various | ~3-fold lower susceptibility than A | [5] |
| B/Yamagata lineage | Various | ~3-fold lower susceptibility than A | [5] |
| Influenza C | |||
| Various | ~6-fold lower susceptibility than A | [5] | |
| Influenza D | |||
| Various | Least susceptible | [5] |
Table 2: In Vitro Efficacy of ADC189 Against Influenza Virus Subtypes
| Influenza Virus Subtype | EC50 (nmol/L) | Reference |
| Influenza A | ||
| Laboratory, zoonotic, and clinical strains | 0.24 - 15.64 | [6] |
| Influenza B | Potent activity | [7] |
| Highly Pathogenic Avian Influenza | Potent activity | [7] |
Table 3: In Vitro Efficacy of Favipiravir Against Influenza Virus Subtypes
| Influenza Virus Subtype | EC50 (µM) | Reference |
| Influenza A | ||
| A(H1N1)pdm09 | A/California/7/2009 | 4.05 ± 0.88 |
| A(H3N2) | A/Hong Kong/8/68 | 10.32 ± 1.89 |
| Influenza B | B/Maryland/1/59 | Potent activity |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of standard in vitro assays used to determine the efficacy of antiviral compounds against influenza viruses.
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and assessing the inhibitory activity of antiviral compounds.
Objective: To determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to confluency.[8]
-
Virus Dilution: A stock of influenza virus is serially diluted to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).[9]
-
Compound Preparation: The antiviral compound is serially diluted to various concentrations.
-
Infection: The cell monolayers are washed and then infected with the diluted virus in the presence of varying concentrations of the antiviral compound. A control with no compound is also included.
-
Overlay: After a 1-hour incubation to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) with the corresponding concentration of the antiviral compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).[8]
-
Incubation: The plates are incubated for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
EC50 Calculation: The percentage of plaque reduction at each compound concentration is calculated relative to the virus control. The EC50 value is then determined by regression analysis.[9]
Virus Yield Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the production of new infectious virus particles.
Objective: To quantify the reduction in progeny virus yield in the presence of an antiviral agent and determine the EC50.
Methodology:
-
Cell Culture and Infection: Confluent cell monolayers (e.g., MDCK or Calu-3 cells) in multi-well plates are infected with influenza virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the antiviral compound.[10]
-
Incubation: The infected cells are incubated for a full replication cycle (e.g., 24-72 hours) to allow for the production of new virus particles.[10]
-
Supernatant Collection: At the end of the incubation period, the cell culture supernatants, which contain the progeny virus, are collected.
-
Virus Titeration: The amount of infectious virus in each supernatant sample is quantified using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.[11][12]
-
EC50 Calculation: The virus yield at each compound concentration is compared to the virus yield in the absence of the compound. The EC50 is the concentration of the compound that reduces the virus yield by 50%.[10]
Influenza Virus Replication Cycle and Host Signaling Pathways
The replication of influenza virus is a multi-step process that involves the hijacking of several host cell signaling pathways.[6][13] Understanding this complex interplay is crucial for identifying novel antiviral targets.
Influenza virus infection activates and manipulates host signaling pathways such as the PI3K/Akt, MAPK, and NF-κB pathways to facilitate its own replication and evade the host immune response.[6][13] For instance, the PI3K/Akt pathway is activated to promote viral entry and survival of the infected cell, while the MAPK pathway is modulated to regulate viral gene expression.[6] The viral non-structural protein 1 (NS1) is a key player in manipulating these pathways to suppress the host's antiviral interferon response.[13]
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in the treatment of influenza, offering a novel mechanism of action that is effective against both influenza A and B viruses. Baloxavir marboxil has demonstrated potent in vitro activity against a broad range of influenza subtypes. The preclinical data for ADC189 also indicate strong and broad-spectrum anti-influenza activity. The comparative data presented in this guide, alongside detailed experimental protocols, provide a valuable resource for researchers in the field of antiviral drug discovery and development. Further research into novel CEN inhibitors and their efficacy against emerging and resistant influenza strains is warranted to expand our therapeutic arsenal against this persistent global health threat.
References
- 1. Sequencing the cap-snatching repertoire of H1N1 influenza provides insight into the mechanism of viral transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esrf.fr [esrf.fr]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of Influenza A, B, C, and D Viruses to Baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influenza virus plaque assay [protocols.io]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Virus yield reduction assay. [bio-protocol.org]
- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. labinsights.nl [labinsights.nl]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cap-dependent Endonuclease-IN-22: A Safety and Logistical Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Cap-dependent endonuclease-IN-22.
This compound is identified as a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is crucial to mitigate potential environmental and health risks. The primary directive for disposal is to transfer the material to an approved waste disposal plant.[1]
Chemical and Hazard Data Summary
For quick reference, the following table summarizes the key identification and hazard information for this compound.
| Identifier | Value |
| Synonyms | Not specified |
| Formula | C30H24FN3O7S |
| Molecular Weight | 589.59 |
| CAS No. | Not specified |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |
| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 |
Experimental Protocol: Standard Disposal Procedure
The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound, derived from its safety data sheet and standard laboratory practices.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the compound, ensure appropriate PPE is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2]
-
Conduct all handling and preparation for disposal within a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Prepare a designated, labeled, and sealed waste container for the collection of this compound waste.
2. Waste Collection and Segregation:
-
Solid Waste: Carefully collect any solid this compound waste, including residual powder and contaminated items such as weighing paper or spatulas. Place these directly into the designated hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware: All disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be disposed of as hazardous waste in the designated solid waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
3. Container Management and Labeling:
-
Ensure the hazardous waste container is kept tightly sealed when not in use.[1]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., harmful, environmental hazard).
4. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, well-ventilated, and designated secondary containment area away from incompatible materials.[1]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[1]
-
The final step is the disposal of the contents and the container at an approved waste disposal plant.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for Handling Cap-dependent Endonuclease-IN-22
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Cap-dependent endonuclease-IN-22. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Compound Identification:
-
Synonyms: Not available
-
Formula: C37H37ClF2N6O7S2
-
Molecular Weight: 815.31
-
CAS No.: 2641942-32-5
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
GHS Label Elements:
-
Pictograms:
-
-
Signal Word: Warning
-
Precautionary Statements: P264, P270, P273, P301 + P312, P330, P391, P501.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure.[1]
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Protective gloves | Chemically resistant, impervious gloves. |
| Skin and Body Protection | Impervious clothing | Lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas. If dust or aerosols may be generated, a respirator is required. |
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Work in an area with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke in handling areas.[1]
-
Wash hands and skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Storage Temperatures:
-
Powder: -20°C
-
In solvent: -80°C
-
First Aid Measures
In case of exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Instructions |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Separate eyelids to ensure adequate flushing. Call a physician promptly.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
Spill and Disposal Procedures
Spill Management:
-
Collect spillage to prevent environmental release.[1]
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Avoid release to the environment.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting.
Caption: Standard operating procedure for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
